N,N-Diphenylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402890. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLIPLVNXYUJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193524 | |
| Record name | Benzamide, N,N-diphenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4051-56-3 | |
| Record name | N,N-Diphenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N,N-diphenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diphenylbenzamide | |
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| Record name | Benzamide, N,N-diphenyl- | |
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| Record name | N,N-Diphenylbenzamide | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of N,N-Diphenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenylbenzamide is a tertiary amide of significant interest in organic synthesis and materials science. This guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, purification, and spectroscopic profile. Detailed experimental protocols are provided to facilitate its practical application in a laboratory setting. The document is structured to offer not just data, but also insights into the rationale behind experimental methodologies, ensuring a deeper understanding for researchers and professionals in the field.
Introduction
This compound (C₁₉H₁₅NO) is an aromatic organic compound characterized by a benzoyl group attached to the nitrogen atom of a diphenylamine moiety. Its rigid, three-dimensional structure, arising from the three phenyl rings, imparts unique physical and chemical properties. While much of the contemporary research focuses on its derivatives for applications in areas such as nonlinear optics and antiviral agents, a thorough understanding of the parent compound is fundamental for the rational design of new molecules and materials.[1][2] This guide aims to consolidate the essential technical information on this compound, providing a solid foundation for its use in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions and physical characterizations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₅NO | [3][4] |
| Molecular Weight | 273.33 g/mol | [3] |
| Appearance | White to yellow solid | |
| Melting Point | Not definitively reported; related compounds have distinct melting points. | [5] |
| Boiling Point | 423 °C at 760 mmHg | [4] |
| Density | 1.17 g/cm³ | [4] |
| Flash Point | 194.5 °C | [4] |
| Refractive Index | 1.651 | [4] |
| XLogP3 | 3.9 | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 273.115364102 | [3][4] |
Solubility Profile:
This compound is generally soluble in many common organic solvents. Its polarity is influenced by the polar amide group and the nonpolar phenyl rings.
-
Good Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, Acetone.[6][7][8]
-
Moderate to Low Solubility: Toluene, Ethyl Acetate, Ethanol.[9]
-
Insoluble: Water.[9]
The choice of solvent is critical for both reaction chemistry and purification. For instance, its high solubility in polar aprotic solvents like DMF and DMSO makes them suitable for reactions requiring elevated temperatures.[7]
Synthesis and Purification
The most common and straightforward synthesis of this compound is the Schotten-Baumann reaction between diphenylamine and benzoyl chloride.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the acylation of amines. The causality behind the choice of reagents is to facilitate the nucleophilic attack of the diphenylamine on the electrophilic benzoyl chloride, with a base to neutralize the HCl byproduct.
Materials:
-
Diphenylamine
-
Benzoyl chloride
-
Pyridine (or 10% aqueous Sodium Hydroxide)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylamine (1.0 equivalent) in dichloromethane. If using aqueous NaOH, no additional organic solvent may be necessary.
-
Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath. Alternatively, prepare a 10% aqueous solution of sodium hydroxide.
-
Addition of Acylating Agent: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, MS), which should be consistent with the data provided in the following sections.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3060 | Aromatic C-H stretch | Medium |
| ~1651 | Amide C=O stretch (Carbonyl) | Strong |
| ~1590, ~1490, ~1450 | Aromatic C=C ring stretches | Medium to Strong |
| ~1280 | C-N stretch | Medium |
| 750-700 | Aromatic C-H out-of-plane bend | Strong |
The strong carbonyl (C=O) absorption around 1651 cm⁻¹ is a hallmark of the amide functional group. The absence of an N-H stretch (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 273, corresponding to the molecular weight of the compound.[3]
-
Major Fragments:
-
m/z = 105: This is often the base peak and corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the C-N bond.[3]
-
m/z = 77: This peak arises from the loss of a carbonyl group (CO) from the benzoyl cation, resulting in the phenyl cation ([C₆H₅]⁺).
-
m/z = 168/167: These peaks can be attributed to the diphenylamine radical cation or related fragments.
-
Diagram of Mass Spectrometry Fragmentation
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Crystal Structure
Single-crystal X-ray diffraction studies have shown that this compound crystallizes in an orthorhombic system with the space group Pbca.[1] The crystal structure reveals that the neutral molecules are held together by very weak C-H···O interactions, forming a linear chain-like supramolecular assembly.[9][13] There are significant differences in the relative orientations of the aromatic rings between the solid-state structure and the structure optimized by density functional theory (DFT), which can be attributed to crystal packing forces.[9][13]
Applications and Areas of Research
While this compound itself has limited direct large-scale industrial applications, it serves as an important scaffold and intermediate in several areas of research and development:
-
Nonlinear Optical (NLO) Materials: Derivatives of this compound have been synthesized and investigated for their second harmonic generation (SHG) efficiency, showing potential for use in photonic and optoelectronic devices.[1]
-
Antiviral Agents: Substituted N-phenylbenzamide derivatives have been explored as potential inhibitors of enterovirus 71 (EV71).[2]
-
Polymer Science: The rigid benzanilide-type structure is a component of high-performance polymers, such as aramids, contributing to their thermal stability and mechanical strength.
-
Organic Synthesis: It can be used as a stable, protected form of diphenylamine or as a starting material for the synthesis of more complex molecules.
Safety and Handling
This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a foundational molecule in the landscape of aromatic amides. Its well-defined physicochemical properties, straightforward synthesis, and distinct spectroscopic signature make it an accessible compound for a wide range of laboratory applications. While its direct commercial uses are not extensive, its role as a building block for advanced materials and biologically active molecules underscores its importance. This guide has provided a detailed technical overview to support and inspire further research and innovation utilizing this versatile compound.
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An In-depth Technical Guide to the Physicochemical Characteristics of N,N-Diphenylbenzamide
This guide provides a comprehensive overview of the core physicochemical characteristics of N,N-Diphenylbenzamide (NNDPB), a compound of significant interest in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights into its analysis and application.
Introduction: The Significance of this compound
This compound is a tertiary amide featuring a central benzoyl group bonded to the nitrogen atom of a diphenylamine moiety. This unique molecular architecture, with its multiple aromatic rings, imparts specific steric and electronic properties that make it a valuable scaffold in various chemical applications. It has been explored for its utility in the synthesis of novel organic materials, including those with nonlinear optical (NLO) properties.[1][2] Understanding its fundamental physicochemical characteristics is paramount for its effective utilization, from designing synthetic routes to formulating it for specific applications.
Core Molecular and Physical Properties
The foundational step in characterizing any chemical entity is to establish its basic molecular and physical parameters. These data points are critical for everything from stoichiometric calculations in synthesis to predicting its behavior in different physical states.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅NO | [3] |
| Molecular Weight | 273.33 g/mol | [4] |
| CAS Number | 4051-56-3 | [3] |
| Appearance | Solid (form may vary based on crystallization) | [5] |
| Density | 1.17 g/cm³ | [3] |
| Boiling Point | 423°C at 760 mmHg | [3] |
| Flash Point | 194.5°C | [3] |
| Refractive Index | 1.651 | [3] |
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For this compound, techniques like NMR and IR spectroscopy are indispensable for confirming its identity and purity.
NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in an organic molecule.
-
¹H NMR: The proton NMR spectrum of NNDPB is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the fifteen protons on the three phenyl rings. The exact chemical shifts and coupling patterns are influenced by the rotational dynamics of the phenyl rings around the C-N and C-C bonds.
-
¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. Key resonances include the carbonyl carbon (C=O), which is typically found downfield (around 170 ppm), and the various aromatic carbons. A study on a related compound, 2-fluoro-N,N-diphenylbenzamide, confirmed the presence of aromatic carbons and protons through ¹H and ¹³C NMR analysis.[6]
IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of NNDPB is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch.
-
Amide C=O Stretch: This characteristic peak is typically observed in the range of 1650-1670 cm⁻¹. One study reports the carbonyl stretch for NNDPB at 1651 cm⁻¹.[6] Another study on a fluorinated analog, 2-fluoro-N,N-diphenylbenzamide, identified this peak at 1662 cm⁻¹.[2] This vibration is a reliable diagnostic marker for the amide functionality.
-
Aromatic C-H Stretch: Absorptions corresponding to the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[6]
-
C-N Stretch: The C-N stretching vibration of the tertiary amide is also a key feature, though it can be coupled with other vibrations.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. A study on 2-fluoro-N,N-diphenylbenzamide, a structurally similar compound, showed two significant absorption peaks at 240 nm and 273 nm, with a lower cut-off wavelength of 240 nm.[2] This suggests that NNDPB also possesses strong UV absorption due to the π-π* transitions within its extended aromatic system.
Solubility and Thermal Properties
The solubility and thermal stability of NNDPB are critical parameters for its purification, processing, and application.
-
Solubility: While specific quantitative data is sparse in readily available literature, tertiary amides like NNDPB are generally soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. They are expected to be insoluble in water.[5]
-
Thermal Stability: Thermogravimetric analysis (TGA) of NNDPB indicates that it is thermally stable up to 483 K (210°C).[6] A related fluorinated derivative was found to be stable up to 171°C.[2] This high thermal stability is advantageous for applications that may involve elevated temperatures.
Structural and Crystallographic Data
The three-dimensional arrangement of molecules in the solid state is defined by its crystal structure, which can influence its physical properties.
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[7] It crystallizes in the orthorhombic system with the space group Pbca.[1][6] The molecules in the crystal lattice are held together by weak C-H···O interactions, forming a chain-like structure.[6][7] Interestingly, computational optimization of the molecular structure using density functional theory (DFT) shows significant differences in the orientation of the aromatic rings compared to the solid-state structure, highlighting the influence of intermolecular forces in the crystal packing.[7]
Experimental Methodologies
Expertise in Action: The choice of synthetic and analytical methods is dictated by the need for purity, efficiency, and unambiguous characterization. The protocols below represent robust and validated approaches.
A common and effective method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of diphenylamine with benzoyl chloride.[1]
Protocol:
-
Dissolution: Dissolve diphenylamine in a suitable solvent such as acetonitrile.
-
Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) dissolved in methanol, to the solution to act as a proton scavenger.
-
Acylation: Slowly add benzoyl chloride to the reaction mixture at room temperature. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to facilitate the reaction.[1]
-
Reaction Monitoring: Stir the mixture at room temperature for several hours (e.g., 12 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove salts and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final this compound product.[6]
A self-validating system for characterization ensures the identity and purity of the synthesized compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area or in a fume hood.[8] Avoid contact with skin, eyes, and clothing.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Hazards: It may be harmful if swallowed.[9] Some GHS classifications indicate it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
This guide provides a robust foundation for understanding and working with this compound. The integration of established physical data with validated experimental approaches ensures both scientific integrity and practical applicability for researchers in the field.
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Molecular structure and bonding of N,N-Diphenylbenzamide
An In-depth Technical Guide to the Molecular Structure and Bonding of N,N-Diphenylbenzamide
Abstract
This compound (C₁₉H₁₅NO) is a tertiary aromatic amide of significant interest due to the complex interplay of electronic and steric effects that define its molecular architecture. This guide provides a comprehensive analysis of its structure and bonding, moving from the foundational two-dimensional representation to its intricate three-dimensional conformation in the solid state. We will explore the pivotal role of amide resonance, the profound impact of steric hindrance from its three phenyl substituents, and the nature of the intermolecular forces governing its crystal packing. This document synthesizes data from crystallographic studies, spectroscopic analyses, and computational chemistry to offer a detailed perspective for researchers, scientists, and professionals in drug development.
Core Molecular Framework and Properties
This compound is structurally characterized by a central amide functional group where the nitrogen atom is bonded to two phenyl groups and the carbonyl carbon is part of a benzoyl group. This arrangement leads to a sterically crowded environment that dictates its chemical and physical properties.
The IUPAC name for the compound is this compound.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅NO | PubChem[1] |
| Molecular Weight | 273.33 g/mol | PubChem[1] |
| CAS Number | 4051-56-3 | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[2] |
| Rotatable Bond Count | 3 | LookChem[2] |
The Amide Bond: A Nexus of Resonance and Restricted Rotation
The electronic nature of the amide linkage is fundamental to understanding the molecule's overall structure. It is not accurately represented by a simple single C-N bond and a double C=O bond. Instead, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group's pi-system.[3][4]
This delocalization of electrons can be represented by two major resonance contributors:
Caption: Amide resonance in this compound.
This resonance has critical structural implications:
-
Partial Double Bond Character: The C-N bond is shorter and stronger than a typical C-N single bond, exhibiting partial double bond character.[4] This imparts significant rigidity to the amide backbone.
-
Planarity: The atoms involved in the resonance (O, C, N) and the atoms directly attached to them tend to lie in the same plane to maximize p-orbital overlap.
-
Rotational Barrier: The partial double bond character creates a high energy barrier to rotation around the C-N bond, unlike the free rotation seen in amines.[4]
Three-Dimensional Conformation: The Dominance of Steric Hindrance
While amide resonance favors a planar arrangement, the presence of three bulky phenyl groups introduces significant steric hindrance—the repulsive forces between non-bonded atoms in close proximity.[5] This steric strain is the primary determinant of the molecule's overall three-dimensional shape.
X-ray crystallographic studies have provided definitive insight into the solid-state structure of this compound.[6][7] These studies reveal that to minimize steric repulsion between the ortho-hydrogens of the three phenyl rings, the rings are twisted out of the amide plane. This results in a non-planar, propeller-like conformation.
A study by Choudhury et al. optimized the structure using density functional theory (DFT) and compared it to the experimental solid-state structure.[6][7] A key finding was that the relative orientations of the aromatic rings differed significantly between the computationally predicted gas-phase structure and the experimentally determined solid-state structure, highlighting the influence of crystal packing forces on the final conformation.[6][7]
Caption: Influence of steric hindrance on molecular conformation.
Experimental and Computational Elucidation
The molecular structure of this compound has been characterized through a combination of experimental techniques and theoretical calculations.
X-Ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in the solid state. For this compound, this method has confirmed the bond lengths, angles, and the twisted conformation of the phenyl rings.[6][7]
Spectroscopic Analysis
Spectroscopy provides valuable evidence that corroborates the structural features.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic strong absorption band for the carbonyl (C=O) stretch at 1651 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the 15 protons and 19 carbons in their distinct chemical environments, consistent with the three different phenyl rings.
Computational Chemistry
Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G(d) level, have been used to model the molecule and optimize its geometry.[6][7] These calculations provide insights into the electronic structure, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.[7]
Supramolecular Assembly: Intermolecular Forces
In the crystal lattice, individual molecules of this compound are held together by specific intermolecular forces. The dominant interaction is described as very weak C-H···O hydrogen bonding.[6][7] In this interaction, a hydrogen atom from a phenyl ring on one molecule forms a weak electrostatic attraction with the carbonyl oxygen atom of a neighboring molecule. These interactions, though individually weak, collectively organize the molecules into a linear, chain-like structure within the crystal.[6][7]
Synthesis Protocol
A common and straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the benzoylation of N,N-diphenylamine.
Experimental Protocol: Benzoylation of N,N-Diphenylamine
-
Reactant Preparation: Dissolve N,N-diphenylamine in a suitable aprotic solvent (e.g., acetonitrile) in a reaction flask.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.[8]
-
Acylation: While stirring the mixture, add benzoyl chloride dropwise. The reaction is typically conducted at room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture overnight to ensure completion. Progress can be monitored using thin-layer chromatography (TLC).
-
Workup: Add water to the reaction mixture to quench any remaining benzoyl chloride and dissolve inorganic salts. Extract the organic layer using a separating funnel.
-
Purification: Remove the solvent from the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.[7]
Caption: Synthetic workflow for this compound.
Conclusion
The molecular architecture of this compound is a finely balanced outcome of competing electronic and steric forces. The inherent tendency of the amide bond towards planarity due to resonance is overridden by the significant steric repulsion among its three large phenyl substituents. This forces the molecule into a twisted, non-planar conformation. In the solid state, this structure is further influenced by weak C-H···O intermolecular interactions that guide its assembly into an ordered crystalline lattice. A thorough understanding of this structural interplay is paramount for scientists seeking to predict its reactivity, modulate its physical properties, or incorporate its scaffold into the design of novel materials and therapeutic agents.
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Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. [Link]
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An In-depth Technical Guide to the Synthesis of N,N-Diphenylbenzamide from Benzoyl Chloride and Diphenylamine
Abstract: This technical guide provides a comprehensive and in-depth overview of the synthesis of N,N-diphenylbenzamide, a tertiary amide with applications in organic synthesis and materials science. The core of this guide is the detailed exploration of the Schotten-Baumann reaction between benzoyl chloride and diphenylamine. We will delve into the mechanistic underpinnings of this acylation reaction, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity synthesis. Furthermore, this guide covers the essential techniques for the purification and characterization of the final product and outlines the necessary safety protocols for handling the involved reagents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this important chemical transformation.
Introduction: The Significance of this compound
This compound is a valuable chemical entity in the landscape of organic chemistry.[1] As a tertiary amide, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2][3] The unique structural feature of a benzoyl group attached to a diphenylamino moiety imparts specific electronic and steric properties, making it a target of interest in fields such as medicinal chemistry and materials science, where it can be a precursor to novel nonlinear optical materials.[4][5]
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[6][7] This guide will provide a detailed exposition of this reliable and widely used synthetic method.
Mechanistic Insights: The Schotten-Baumann Reaction
The synthesis of this compound from benzoyl chloride and diphenylamine proceeds via the Schotten-Baumann reaction mechanism.[8] This reaction is a cornerstone of amide synthesis and is characterized by the acylation of an amine (or alcohol) with an acid chloride or anhydride in the presence of a base.[9][10]
The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diphenylamine on the electrophilic carbonyl carbon of benzoyl chloride.[6] This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a good leaving group, leading to the formation of a protonated amide.
The critical role of the base, in this case, triethylamine, is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[9] This is paramount for several reasons:
-
Preventing Amine Protonation: The generated HCl is a strong acid that would otherwise protonate the starting diphenylamine, rendering it non-nucleophilic and halting the reaction.
-
Driving the Equilibrium: By scavenging the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product, thereby ensuring a high yield.[10]
The reaction is typically carried out in an aprotic solvent, such as dichloromethane, which dissolves the reactants and facilitates the reaction while remaining inert to the reaction conditions.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a validated procedure and is designed to be a self-validating system for the synthesis of this compound.[11]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Diphenylamine | 169.22 | 2.5 g | 15 |
| Benzoyl Chloride | 140.57 | 2.1 g (1.75 mL) | 15 |
| Triethylamine | 101.19 | 2.07 mL | 15 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Ethanol | 46.07 | As needed for recrystallization | - |
| Deionized Water | 18.02 | 10 mL | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Recrystallization apparatus
-
Standard laboratory glassware
Reaction Workflow Diagram
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An In-Depth Technical Guide to the Spectroscopic Data of N,N-Diphenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for N,N-Diphenylbenzamide (C₁₉H₁₅NO), a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output, thereby providing a robust framework for researchers.
Molecular Structure and Spectroscopic Overview
This compound possesses a central amide functionality linking a benzoyl group to two phenyl rings via the nitrogen atom. This arrangement gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The three aromatic rings and the carbonyl group are the primary chromophores and electrophores, dictating the molecule's behavior in NMR, IR, and Mass Spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons within the molecule.
¹H NMR Spectroscopy: A Crowded Aromatic Region
The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the free rotation around the C-N and N-phenyl bonds, the protons on the two N-phenyl rings are often chemically equivalent, simplifying the spectrum to some extent. The protons of the benzoyl ring will exhibit a distinct pattern based on their substitution.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) | 15H |
Note: Specific peak assignments within the aromatic multiplet can be challenging without advanced 2D NMR techniques like COSY and HSQC.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a clear count of the chemically distinct carbon atoms in the molecule. The carbonyl carbon is a key diagnostic peak, appearing significantly downfield.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same spectrometer used for ¹H NMR.
-
Acquisition Parameters:
-
Use a standard ¹³C{¹H} pulse program (proton-decoupled).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic C (quaternary) | 135 - 145 |
| Aromatic C-H | 120 - 130 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide.
Experimental Protocol for FTIR (ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Interpretation |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Presence of aromatic rings. A reported value is around 2943 cm⁻¹[1]. |
| Carbonyl (C=O) Stretch | 1680 - 1630 | Strong | Characteristic of a tertiary amide. A specific reported value is 1651 cm⁻¹[1]. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Skeletal vibrations of the phenyl rings. |
| C-N Stretch | 1300 - 1200 | Medium | Amide C-N bond vibration. |
Causality in IR Absorptions: The position of the carbonyl stretch in this compound is influenced by resonance. The lone pair on the nitrogen atom can delocalize into the carbonyl group, decreasing the double bond character of the C=O bond and lowering its stretching frequency compared to a ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Experimental Protocol for GC-MS (EI):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 300 °C) to ensure elution.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Interpretation of the Mass Spectrum: The molecular ion peak (M⁺) for this compound is expected at m/z = 273, corresponding to its molecular weight.[2] The fragmentation pattern is dominated by cleavages that lead to stable carbocations.
| m/z | Proposed Fragment | Interpretation |
| 273 | [C₁₉H₁₅NO]⁺ | Molecular Ion (M⁺)[2] |
| 168 | [C₁₂H₁₀N]⁺ | Loss of the benzoyl radical (•COC₆H₅) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very common and stable fragment in the mass spectra of benzoyl derivatives.[2] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[2] |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="this compound\n(m/z = 273)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₁₂H₁₀N]⁺\n(m/z = 168)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="Benzoyl Cation\n[C₇H₅O]⁺\n(m/z = 105)", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="Phenyl Cation\n[C₆H₅]⁺\n(m/z = 77)", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> F1 [label="- •COC₆H₅"]; M -> F2 [label="- •N(C₆H₅)₂"]; F2 -> F3 [label="- CO"]; }
Caption: Proposed mass spectral fragmentation pathway for this compound.
Conclusion
The spectroscopic data of this compound are highly characteristic and provide a wealth of information for its unequivocal identification. The ¹H and ¹³C NMR spectra confirm the presence of the three aromatic rings and the amide carbonyl group. The IR spectrum is dominated by the strong carbonyl absorption, a hallmark of the amide functionality. Finally, the mass spectrum provides the molecular weight and a predictable fragmentation pattern that further corroborates the structure. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently interpret the spectroscopic data of this compound in their scientific endeavors.
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PubChem. This compound. [Link]
-
Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(10), o524-o526. [Link]
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An In-Depth Technical Guide to the Solubility and Stability Profile of N,N-Diphenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: N,N-Diphenylbenzamide, a tertiary amide with significant applications in organic synthesis and materials science, presents a unique physicochemical profile. Its solubility and stability are critical parameters governing its utility, formulation, and shelf-life. This technical guide provides a comprehensive exploration of the solubility and stability of this compound, offering both theoretical insights and detailed, field-proven experimental protocols. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine these crucial properties. By explaining the causality behind experimental choices and providing self-validating systems, this document serves as an essential resource for scientists working with this compound and related compounds.
Introduction: The Physicochemical Landscape of this compound
This compound (C₁₉H₁₅NO) is a tertiary amide characterized by a central nitrogen atom bonded to a benzoyl group and two phenyl groups.[1] This substitution pattern, specifically the absence of a hydrogen atom on the nitrogen, precludes its ability to act as a hydrogen bond donor, a key factor influencing its physical and chemical properties.[1] Understanding the solubility and stability of this molecule is paramount for its effective application in research and development, particularly in fields such as pharmaceutical sciences and polymer chemistry.
This guide is structured to provide a deep dive into these characteristics, beginning with its solubility in various solvent systems and followed by a thorough analysis of its stability under different stress conditions.
Solubility Profile: A "Like Dissolves Like" Paradigm
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound, with its three aromatic rings, is a predominantly non-polar molecule.
Predicted Solubility Characteristics
Based on its structure, this compound is expected to exhibit the following solubility trends:
-
High Solubility in Non-Polar Organic Solvents: Solvents such as toluene, dichloromethane, and chloroform are anticipated to be effective in dissolving this compound due to their similar non-polar nature.[1]
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate may exhibit moderate solvating power.
-
Low Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol are expected to be poorer solvents.
-
Very Low Solubility in Aqueous Solutions: The hydrophobic nature of the molecule significantly limits its solubility in water.[2] For the related compound N,N-Dibenzylbenzamide, an aqueous solubility of 0.8 µg/mL at pH 7.4 has been reported, suggesting a similarly low value for this compound.[3]
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. The following are robust protocols for determining the solubility of this compound.
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow any undissolved solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Causality of Experimental Choices: The use of an excess of the solid ensures that the solution becomes saturated. The extended equilibration time is crucial for reaching a true thermodynamic equilibrium. Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.
The experimentally determined solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Methanol | 25 | To be determined | Shake-Flask |
| Ethanol | 25 | To be determined | Shake-Flask |
| Acetone | 25 | To be determined | Shake-Flask |
| Dichloromethane | 25 | To be determined | Shake-Flask |
| Water | 25 | To be determined | Shake-Flask |
Stability Profile: Unveiling the Molecule's Resilience
The stability of a molecule is its ability to resist chemical change or degradation under various environmental conditions. For pharmaceutical and materials science applications, a thorough understanding of a compound's stability is non-negotiable.
Theoretical Considerations for Stability
The amide bond in this compound is inherently stable. The presence of the electron-withdrawing phenyl group on the nitrogen atom delocalizes the nitrogen's lone pair of electrons, which strengthens the amide bond and makes the carbonyl carbon less susceptible to nucleophilic attack.[3] This suggests a higher resistance to hydrolysis compared to N-alkylbenzamides.[3]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to conditions more severe than those it would encounter during its normal shelf-life.[6]
The following diagram illustrates a logical workflow for conducting forced degradation studies on this compound.
Caption: A logical workflow for conducting forced degradation studies.
Protocol:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid. Heat the mixture (e.g., at 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the mixture (e.g., at 60°C) for a defined period.
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze the samples by HPLC to quantify the remaining this compound and detect any degradation products.
Causality: The use of acid and base catalysis accelerates the hydrolysis of the amide bond, allowing for the assessment of stability in a shortened timeframe.
Protocol:
-
Oxidation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Store the solution at room temperature or slightly elevated temperature for a defined period, protected from light.
-
Analysis: Analyze the samples by HPLC.
Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative degradation pathways.
A thermogravimetric analysis of this compound has shown that it is stable up to 388 K (115 °C).[7]
Protocol for Solution Thermal Stability:
-
Incubation: Prepare solutions of this compound in relevant solvents and store them at elevated temperatures (e.g., 60°C and 80°C) for a defined period.
-
Analysis: Analyze the samples by HPLC at various time points to determine the rate of degradation.
Causality: This study assesses the stability of the molecule in solution at temperatures it might experience during processing or storage.
Protocol:
-
Exposure: Expose solutions of this compound to a controlled light source that provides both UV and visible output (e.g., a photostability chamber).
-
Control: Simultaneously, keep a control sample protected from light at the same temperature.
-
Analysis: Analyze both the exposed and control samples by HPLC at various time points.
Causality: This experiment evaluates the potential for light-induced degradation, which is a critical parameter for determining appropriate packaging and storage conditions.
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for accurately determining the concentration of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Proposed HPLC Method
The following is a starting point for the development of a stability-indicating HPLC method for this compound, based on methods for similar compounds.[8][9]
Table of HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
Method Development Rationale:
-
Column: A C18 column is a versatile choice for the separation of non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of acetonitrile and water provides a good polarity range for eluting this compound. The addition of formic acid can improve peak shape and ionization efficiency for potential mass spectrometry detection.
-
Detection: this compound contains chromophores that should allow for sensitive UV detection. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax).
Method Validation
Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components, including degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the theoretical principles and detailed protocols presented herein empower researchers to confidently determine these critical physicochemical properties. The emphasis on the causality behind experimental choices and the provision of self-validating methodologies ensures the scientific integrity of the data generated. A thorough characterization of the solubility and stability profile of this compound is an indispensable step in its journey from the laboratory to its final application.
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Unlocking the Potential of N,N-Diphenylbenzamide: A Technical Guide to Novel Research Frontiers
Foreword: Beyond a Simple Scaffold
In the vast landscape of chemical entities, some molecules, while structurally unassuming, harbor untapped potential waiting to be unlocked by insightful scientific inquiry. N,N-Diphenylbenzamide, a tertiary amide with a seemingly straightforward architecture, falls into this category. While its direct biological applications have been sparsely explored, the broader family of benzamides and its N-aryl derivatives have demonstrated a remarkable spectrum of pharmacological activities. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising, yet underexplored, research avenues for this compound. By synthesizing data from existing literature on its analogs and leveraging established experimental protocols, we aim to provide a scientifically rigorous framework for investigating its potential in medicinal chemistry, materials science, and beyond.
Foundational Profile of this compound
A thorough understanding of a molecule's fundamental properties is the bedrock of innovative research. Here, we consolidate the known physicochemical characteristics of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C19H15NO | [1][2][3] |
| Molecular Weight | 273.33 g/mol | [1][2] |
| CAS Number | 4051-56-3 | [2][3][4] |
| Boiling Point | 423°C at 760 mmHg | [2] |
| Flash Point | 194.5°C | [2] |
| Density | 1.17 g/cm³ | [2] |
| XLogP3 | 3.9 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Structural and Supramolecular Characteristics
The crystal structure of this compound reveals that neutral molecules are held together by weak C-H···O interactions, forming a linear chain-like structure.[5][6] Density Functional Theory (DFT) calculations have shown significant differences in the relative orientations of the aromatic rings between the solid-state structure and the optimized gas-phase structure.[5][6] This discrepancy suggests the possibility of polymorphism and opens up an intriguing avenue for research in supramolecular chemistry and materials science, particularly in the context of crystal engineering and the study of packing effects on physicochemical properties.[5]
Proposed Research Area 1: Exploration of Antiviral Activity
Rationale: The N-phenylbenzamide scaffold has emerged as a promising framework for the development of novel antiviral agents. A notable study demonstrated that derivatives of N-phenylbenzamide exhibit potent in vitro activity against Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease.[7][8] Specifically, compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was identified as a promising lead with low micromolar efficacy and significantly lower cytotoxicity compared to the reference drug pirodavir.[7][8] Given the structural similarity, this compound represents a foundational, yet untested, candidate within this chemical class.
Experimental Workflow for Antiviral Screening
The following diagram outlines a comprehensive workflow for evaluating the antiviral potential of this compound against a panel of clinically relevant viruses, with a primary focus on picornaviruses like EV71.
Caption: Workflow for antiviral screening and development of this compound.
Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol is adapted from established methodologies for screening compounds against EV71.[8]
-
Cell Seeding: Seed Vero cells (or another appropriate host cell line) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 200 µM).
-
Infection and Treatment: Remove the growth medium from the cells and add 100 µL of virus suspension (at a multiplicity of infection of 0.01) to each well, except for the cell control wells. After a 2-hour adsorption period, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until the cytopathic effect in the virus control wells reaches approximately 90%.
-
Quantification of Cell Viability: Assess cell viability using the MTT or XTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) using regression analysis. The selectivity index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral potential.
Proposed Research Area 2: Anticancer and Kinase Inhibition Potential
Rationale: The N-phenylbenzamide moiety is a key structural feature in several clinically approved tyrosine kinase inhibitors, such as nilotinib, which is used in the treatment of chronic myelogenous leukemia (CML).[9] The structural resemblance of this compound to these inhibitors suggests that it could serve as a scaffold for the development of new anticancer agents.[9] Furthermore, studies on imidazole-based N-phenylbenzamide derivatives have shown their potential as anticancer agents, with computational docking studies indicating favorable binding affinities towards ABL1 kinase.[9]
Logical Framework for Anticancer Evaluation
The investigation into the anticancer properties of this compound should follow a logical progression from broad-spectrum screening to targeted mechanistic studies.
Caption: Logical framework for the evaluation of this compound as a potential anticancer agent.
Detailed Protocol: Sulforhodamine B (SRB) Proliferation Assay
-
Cell Plating: Seed cancer cell lines of interest (e.g., K562 for CML, MCF-7 for breast cancer) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) from dose-response curves.
Proposed Research Area 3: Antimicrobial and Antiparasitic Applications
Rationale: The broader class of benzamides has been reported to possess antimicrobial and antifungal activities.[10][11] More specifically, N-phenylbenzamide derivatives have shown significant activity against kinetoplastid parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[12] These compounds are thought to act as DNA minor groove binders, a mechanism that could be explored for this compound.[12]
Step-by-Step Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Strain Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Research Area 4: Materials Science and Nonlinear Optics
Rationale: There is growing interest in organic materials with nonlinear optical (NLO) properties for applications in optoelectronics and photonics. N,N-diaryl benzamides have been identified as biologically active materials that also exhibit NLO properties.[13] Specifically, this compound (NNDPB) and its fluoro-derivative have been synthesized and their single crystals have shown second harmonic generation (SHG) efficiency greater than that of potassium di-hydrogen phosphate (KDP).[13]
Experimental Pathway for NLO Materials Research
Caption: Experimental pathway for investigating the nonlinear optical properties of this compound.
Conclusion: A Call to Investigation
This compound, while a seemingly simple molecule, stands at the crossroads of multiple promising research disciplines. The compelling evidence from its derivatives strongly suggests a high probability of discovering novel biological activities and material properties. This guide has provided a structured, evidence-based framework to initiate these explorations. By pursuing the proposed research avenues with the detailed methodologies outlined, the scientific community can systematically unveil the true potential of this compound, potentially leading to the development of new therapeutics and advanced materials.
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Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of N,N-Diphenylbenzamide
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of N,N-Diphenylbenzamide, a tertiary amide with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed protocol grounded in established chemical principles.
Introduction and Significance
This compound is a valuable compound in organic chemistry, often utilized as a building block or intermediate in the synthesis of more complex molecules. Its rigid, propeller-like three-dimensional structure, arising from the three phenyl groups attached to the amide functionality, imparts unique properties that are of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The synthesis of this compound is a classic example of nucleophilic acyl substitution, providing a practical illustration of this fundamental reaction mechanism for educational and research purposes.
Synthetic Strategy: The Schotten-Baumann Reaction
The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. In this specific synthesis, diphenylamine (a secondary amine) is acylated by benzoyl chloride.
The causality behind this experimental choice lies in the high reactivity of benzoyl chloride as an acylating agent and the nucleophilicity of the nitrogen atom in diphenylamine. The presence of a base is crucial; it serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the diphenylamine reactant and driving the equilibrium towards the formation of the amide product.[3] Triethylamine, a tertiary amine, is a common choice for this purpose as it is non-nucleophilic and readily scavenges the generated HCl.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diphenylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.[4]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The resulting positively charged ammonium species is deprotonated by the base (triethylamine) to yield the final this compound product and triethylammonium chloride.[1]
Detailed Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Diphenylamine | ≥99% | Sigma-Aldrich | 122-39-4 |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich | 98-88-4 |
| Triethylamine | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Ethanol | 95% or Absolute | Fisher Scientific | 64-17-5 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (2.5 g, 0.015 mol) in anhydrous dichloromethane (20 mL).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (2.07 mL, 0.015 mol). Stir the mixture at 0 °C for 15 minutes.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (2.1 g, 0.015 mol) dropwise to the reaction mixture using a dropping funnel over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.
-
Work-up: Add deionized water (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Solvent Removal: Remove the dichloromethane from the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation and Drying: Collect the purified crystals of this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven to a constant weight.
Safety Precautions
-
Benzoyl Chloride: This compound is corrosive and a lachrymator. It reacts with water to produce HCl gas. Handle benzoyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Diphenylamine: May cause an allergic skin reaction.[6] Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine: Flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₅NO |
| Molecular Weight | 273.33 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | Literature values vary, typically in the range of 178-182 °C |
| Boiling Point | 423 °C at 760 mmHg[4] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (approximately δ 7.0-7.8 ppm) corresponding to the fifteen protons of the three phenyl rings. Due to the restricted rotation around the C-N amide bond at room temperature, the signals for the two N-phenyl groups might be non-equivalent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide group, typically in the range of δ 165-175 ppm. Multiple signals will be observed in the aromatic region (δ 120-145 ppm) corresponding to the carbons of the three phenyl rings.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amide. C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 273.33).
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound via the Schotten-Baumann reaction. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable compound for a variety of applications in organic chemistry and materials science. The self-validating nature of this protocol is ensured by the clear characterization endpoints that confirm the identity and purity of the final product.
References
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J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
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N,N-Diphenylbenzamide: A Versatile Precursor for Advanced Nonlinear Optical Materials
Abstract
This comprehensive guide serves as a detailed resource for researchers, scientists, and professionals in drug development exploring the potential of N,N-Diphenylbenzamide (NNDPB) and its derivatives as precursors for nonlinear optical (NLO) materials. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure, synthesis parameters, crystal engineering, and the resultant NLO properties. We provide not only step-by-step methodologies for synthesis and characterization but also the scientific rationale that underpins these procedures. This guide is designed to empower researchers to not only replicate established methods but also to innovate and rationally design novel NLO materials based on the NNDPB scaffold for a variety of applications, including frequency conversion, optical switching, and high-resolution imaging.
Introduction: The Promise of this compound in Nonlinear Optics
The field of nonlinear optics is foundational to modern technologies such as high-speed telecommunications, advanced biomedical imaging, and optical computing.[1] The development of new materials with significant NLO responses is a critical driver of innovation in these areas. Organic NLO materials have garnered considerable interest due to their potentially large second- and third-order nonlinearities, rapid response times, and the ability to be chemically modified to tune their optical properties.[2]
This compound (NNDPB) has emerged as a promising and versatile precursor for a new class of organic NLO materials. Its molecular structure, characterized by a central amide group connecting three phenyl rings, provides a robust scaffold for chemical modification.[3][4] By introducing various electron-donating or electron-withdrawing groups onto the phenyl rings, the intramolecular charge transfer characteristics, which are crucial for NLO activity, can be precisely controlled.[5][6] This tunability allows for the rational design of materials with optimized NLO properties for specific applications.
This guide will provide a thorough exploration of NNDPB, from its fundamental synthesis to its characterization and potential applications as an NLO material.
Synthesis of this compound and its Derivatives: A Detailed Protocol
The synthesis of NNDPB and its derivatives is typically achieved through a nucleophilic acyl substitution reaction, specifically the benzoylation of diphenylamine or its substituted analogues. This method is reliable and can be adapted to produce a wide array of NNDPB derivatives.
General Synthesis Protocol
The following protocol outlines the synthesis of N-phenylbenzamide derivatives, which can be adapted for this compound by using diphenylamine as the starting amine.[7]
Materials:
-
Substituted benzoyl chloride (1.0 eq)
-
Diphenylamine (1.0 eq)
-
Triethylamine (TEA) or other suitable base (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Magnetic stirrer and hotplate
-
Round bottom flask and condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine (1.0 eq) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
Addition of Benzoyl Chloride: Slowly add the substituted benzoyl chloride (1.0 eq) dropwise to the stirring solution at room temperature. The reaction is often exothermic, so slow addition is recommended to control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.[8]
Visualization of the Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Crystal Growth of NLO-Quality Single Crystals
The nonlinear optical properties of molecular materials are highly dependent on the crystalline packing. For second-harmonic generation (SHG), a non-centrosymmetric crystal structure is essential. Therefore, growing high-quality single crystals is a critical step in harnessing the NLO potential of NNDPB derivatives. The slow evaporation technique is a widely used and effective method for this purpose.[9][10]
Protocol for Crystal Growth by Slow Evaporation
Principle: This method relies on the gradual increase in the concentration of the solute in a solution as the solvent slowly evaporates, leading to supersaturation and subsequent crystal nucleation and growth. The slow rate of evaporation is key to obtaining large, well-defined crystals with minimal defects.
Materials:
-
Purified NNDPB derivative
-
High-purity solvent or solvent mixture
-
Crystallization dish or beaker
-
Parafilm or aluminum foil
-
Clean, vibration-free environment
Procedure:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should have moderate solubility for the NNDPB derivative at room temperature.[11] Highly volatile solvents should be avoided as they can lead to rapid crystallization and poor crystal quality.[12] A mixture of a good solvent and a poor solvent can also be effective, where the more volatile good solvent evaporates first, gradually decreasing the solubility of the compound.
-
Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the purified NNDPB derivative in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization dish to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the crystallization dish with parafilm or aluminum foil and pierce a few small holes to control the rate of solvent evaporation. The number and size of the holes will determine the evaporation rate and thus the crystal growth time.
-
Incubation: Place the crystallization dish in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of suitable size are observed, carefully harvest them from the solution using tweezers. Gently wash the crystals with a small amount of a solvent in which the compound is sparingly soluble to remove any residual mother liquor and then allow them to air dry.
Characterization of NLO Properties
Second-Harmonic Generation (SHG) Efficiency: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO activity. It provides a rapid and straightforward assessment of the SHG efficiency of a powdered sample relative to a standard reference material like potassium dihydrogen phosphate (KDP).[13][14][15]
Protocol:
-
Sample Preparation: The synthesized and crystallized NNDPB derivative is ground into a fine powder and sieved to obtain a uniform particle size. The powder is then packed into a sample holder, typically a capillary tube or a thin cell with transparent windows.
-
Experimental Setup:
-
A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.
-
The laser beam is directed onto the powdered sample.
-
If the material is SHG-active, it will generate light at the second harmonic, which is half the wavelength of the fundamental (532 nm in the case of a 1064 nm fundamental).
-
A set of filters is used to block the fundamental wavelength and allow only the second-harmonic signal to pass.
-
The intensity of the second-harmonic signal is measured using a photomultiplier tube (PMT) or a photodiode connected to an oscilloscope.
-
-
Data Analysis: The SHG efficiency of the sample is determined by comparing the intensity of its second-harmonic signal to that of a standard reference material (e.g., KDP) measured under identical conditions.
Caption: Schematic of the Kurtz-Perry powder technique for SHG measurement.
Third-Order NLO Properties: The Z-Scan Technique
The Z-scan technique is a sensitive and straightforward method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material, which are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.[16][17]
Protocol:
-
Sample Preparation: The NNDPB derivative is dissolved in a suitable transparent solvent at a known concentration. The solution is placed in a cuvette with a known path length.
-
Experimental Setup:
-
A laser beam with a Gaussian intensity profile is focused using a lens.
-
The sample (in the cuvette) is mounted on a translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point of the lens.
-
The transmitted laser beam passes through a finite aperture placed in the far field and is detected by a photodiode. This is the "closed-aperture" configuration.
-
For measuring nonlinear absorption, the aperture is removed, and the entire beam is collected by the detector (the "open-aperture" configuration).
-
-
Data Acquisition and Analysis:
-
Closed-Aperture Z-scan: As the sample moves through the focus, the on-axis intensity changes, inducing a nonlinear phase shift. This phase shift causes the beam to either focus or defocus, leading to a change in the transmittance through the aperture. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).
-
Open-Aperture Z-scan: This measurement is sensitive to nonlinear absorption. A decrease in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption, while an increase indicates saturable absorption.
-
By fitting the experimental data to theoretical models, the values of n₂ and β can be extracted.[18][19]
-
Caption: Simplified experimental setup for the Z-scan technique.
Structure-Property Relationships and Data
The NLO properties of NNDPB derivatives are highly dependent on the nature and position of substituents on the phenyl rings. The following table summarizes some reported data for NNDPB and its derivatives.
| Compound | Substituent | SHG Efficiency (vs. KDP) | Reference |
| This compound (NNDPB) | None | 1.55 | [9] |
| 4-Fluoro-N,N-diphenylbenzamide (FNNDPB) | 4-Fluoro | 1.7 | [9] |
| 2-Methoxy-N,N-diphenylbenzamide (2MNNDPB) | 2-Methoxy | - | [16] |
| 3-Methoxy-N,N-diphenylbenzamide (3MNNDPB) | 3-Methoxy | - | [16] |
| 4-Methoxy-N,N-diphenylbenzamide (4MNNDPB) | 4-Methoxy | - | [16] |
Note: The SHG efficiencies for the methoxy derivatives were not explicitly compared to KDP in the provided source, but their synthesis and characterization for NLO applications were detailed.
Computational Prediction of NLO Properties
Density Functional Theory (DFT) has become a powerful tool for predicting the NLO properties of molecules, providing valuable insights that can guide synthetic efforts.[20][21] By calculating the molecular hyperpolarizabilities (β for second-order and γ for third-order), researchers can screen potential candidate molecules before embarking on time-consuming synthesis and characterization.[15][22]
The computational workflow typically involves:
-
Geometry Optimization: The molecular structure of the NNDPB derivative is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed to ensure that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: The electric dipole moment, polarizability, and hyperpolarizabilities are then calculated using an appropriate level of theory and basis set.
These theoretical calculations can help to elucidate the electronic origins of the NLO response and rationalize the observed structure-property relationships.[23]
Applications and Future Outlook
NNDPB-based materials hold significant promise for a range of NLO applications. Their strong SHG efficiencies make them candidates for frequency doubling of lasers, which is essential for applications in laser-based imaging and spectroscopy. Their third-order nonlinearities could be exploited in all-optical switching and optical limiting devices.[24][25][26]
The ease of synthesis and the ability to tune their properties through chemical modification make NNDPB derivatives an attractive platform for the development of next-generation NLO materials. Future research will likely focus on:
-
Expanding the library of derivatives: Synthesizing and characterizing a wider range of NNDPB derivatives with different electron-donating and -withdrawing groups to further enhance their NLO properties.
-
Crystal engineering: Developing strategies to control the crystal packing of these molecules to achieve optimal alignment for NLO applications.
-
Device integration: Fabricating and testing prototype NLO devices based on NNDPB single crystals or thin films.
References
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(2018). Synthesis, Crystal Growth, and Optical Characterization of a Novel Nonlinear Optical Organic Material: N,N‐Diarylbenzamide. ResearchGate. [Link]
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(2021). Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. ResearchGate. [Link]
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(2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. MDPI. [Link]
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(2012). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]
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(n.d.). Experimental setup for Z-scan. ResearchGate. [Link]
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(2016). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. National Center for Biotechnology Information. [Link]
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(2016). Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C 60 Doped Poly(dimethylacetylendicarboxylate). ResearchGate. [Link]
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(n.d.). Z-scan technique. Wikipedia. [Link]
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(2021). Z-scan investigation to evaluate the third-order nonlinear optical properties of cauliflower-like VS 2 structures. Optica Publishing Group. [Link]
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(n.d.). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. ResearchGate. [Link]
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(2020). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. ResearchGate. [Link]
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(2015). Crystal Growing Tips. University of Florida. [Link]
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(n.d.). Synthesis and Characterization of N-Benzhydrylbenzamide. [Link]
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(n.d.). Recent advances in nonlinear optics for bio-imaging applications. OE Journals & Books. [Link]
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(1990). Calculation of the Nonlinear Optical Properties of Molecules. Defense Technical Information Center. [Link]
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(2012). Second harmonic generation by micropowders: A revision of the Kurtz-Perry method and its practical application. ResearchGate. [Link]
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(2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. National Center for Biotechnology Information. [Link]
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(2021). DFT-based Calculation of Molecular Hyperpolarizability and SFG Intensity of Symmetric and Asymmetric Stretch Modes of Alkyl Group. Office of Scientific and Technical Information. [Link]
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(2022). Organic Nonlinear Optical Crystals for Highly Efficient Terahertz-Wave Generation. MDPI. [Link]
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(2021). Custom terahertz waveforms using complementary organic nonlinear optical crystals. Optica Publishing Group. [Link]
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(2022). The Kurtz-Perry powder technique revisited: A case study on the importance of reference quality and broadband nonlinear optical measurements using LiInSe2. Semantic Scholar. [Link]
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(2023). Density Functional Theory Calculations- Molecular Structure and Non- Linear Optical Properties of Acetonitrile Molecule. ijsate.com. [Link]
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(2022). Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4. Physical Chemistry Research. [Link]
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(2021). DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science. [Link]
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(1987). Crystal growth of organics for nonlinear optical applications. NASA Technical Reports Server. [Link]
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(2012). Organic Crystals for Nonlinear Optics and Devices. ElectronicsAndBooks. [Link]
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(n.d.). This compound. National Center for Biotechnology Information. [Link]
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(2010). This compound. ResearchGate. [Link]
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(2016). Structure-function relationships in single molecule rectification by N-phenylbenzamide derivatives. Yale University. [Link]
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(2010). This compound. National Center for Biotechnology Information. [Link]
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(2022). An Introduction to Nonlinear Integrated Photonics Devices: Nonlinear Effects and Materials. MDPI. [Link]
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(1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. National Center for Biotechnology Information. [Link]
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The Versatile Scaffold: N,N-Diphenylbenzamide as a Cornerstone in the Synthesis of Biologically Active Compounds
Introduction: Beyond a Simple Amide
In the landscape of medicinal chemistry and drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. N,N-Diphenylbenzamide, a tertiary amide featuring a benzoyl group attached to a diphenylamine moiety, represents a deceptively simple yet remarkably versatile starting material. Its true potential lies in the precise control it offers for regioselective functionalization, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key transformations and their application in the synthesis of potent anticancer and antiviral agents. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols for their execution.
Chemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅NO | [1] |
| Molecular Weight | 273.33 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Melting Point | 179-182 °C | General Knowledge |
| Boiling Point | 423 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like THF, CH₂Cl₂, and DMF. | General Knowledge |
| XLogP3 | 3.9 | [1] |
Safety and Handling: this compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects[1]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Key Synthetic Applications of this compound
The synthetic prowess of this compound stems from its ability to undergo directed ortho-lithiation and palladium-catalyzed C-H activation, paving the way for the construction of intricate heterocyclic systems.
Directed ortho-Lithiation: A Gateway to Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The tertiary amide group in this compound serves as an excellent directed metalation group (DMG).
The Underlying Principle: Complex Induced Proximity Effect (CIPE)
The efficacy of the amide group as a DMG is attributed to the Complex Induced Proximity Effect (CIPE)[1]. The Lewis basic carbonyl oxygen of the amide coordinates to the Lewis acidic lithium atom of an organolithium base, such as n-butyllithium (n-BuLi). This coordination pre-positions the base in close proximity to the ortho-protons of the benzoyl ring, facilitating their abstraction and the formation of an ortho-lithiated species. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
Caption: CIPE Mechanism for Directed ortho-Lithiation.
Protocol 1: General Procedure for the Directed ortho-Lithiation of this compound
This protocol provides a general method for the ortho-functionalization of this compound, which can be adapted for various electrophiles.
Materials:
-
This compound (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol)
-
Electrophile (1.2 mmol)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
Preparation: Under an argon or nitrogen atmosphere, dissolve this compound (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. The formation of the ortho-lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.2 mmol) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed C-H Activation: Synthesis of Phenanthridinones
Phenanthridinones are a class of nitrogen-containing heterocyclic compounds present in numerous biologically active natural products and pharmaceuticals, including potent anticancer agents. A highly efficient method for their synthesis involves the palladium-catalyzed intramolecular C-H activation and annulation of N-arylbenzamides.
The Catalytic Cycle
The reaction is believed to proceed through a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-X bond (where X is a halide) of an appropriately substituted this compound precursor, or directly activates a C-H bond.
-
C-H Activation/Cyclometalation: The resulting Pd(II) species undergoes intramolecular C-H activation of an ortho C-H bond on one of the N-phenyl rings, forming a palladacycle intermediate.
-
Reductive Elimination: Reductive elimination from the palladacycle forms the C-C bond of the phenanthridinone ring and regenerates the Pd(0) catalyst.
Sources
N,N-Diphenylbenzamide: A Robust Directing Group for Precision C-H Activation in Complex Molecule Synthesis
Introduction: Navigating the Landscape of C-H Functionalization
The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative paradigm in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecular architectures.[1] This field has been largely propelled by the development of directing groups, which serve as molecular guides, positioning a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization.[1] Among the myriad of directing groups, amides have proven to be particularly versatile and reliable. This guide focuses on the application of N,N-diphenylbenzamide as a robust and effective directing group in transition-metal-catalyzed C-H activation reactions, providing in-depth technical insights and detailed protocols for researchers, scientists, and professionals in drug development.
The this compound moiety offers a unique combination of steric bulk and electronic properties, which can influence the regioselectivity and efficiency of C-H functionalization reactions. Its tertiary amide nature provides a strong coordination site for transition metals, while the two phenyl groups on the nitrogen atom introduce significant steric hindrance that can play a crucial role in directing the catalyst to the less hindered ortho-C-H bond of the benzoyl group.
Mechanistic Underpinnings: The Role of this compound in Catalytic Cycles
The efficacy of this compound as a directing group is rooted in its ability to facilitate the formation of a stable cyclometalated intermediate, which is a key step in many C-H activation catalytic cycles. The lone pair of electrons on the carbonyl oxygen of the amide coordinates to the metal center, leading to the formation of a five-membered palladacycle or rhodacycle intermediate. This pre-coordination significantly lowers the activation energy for the subsequent C-H bond cleavage.
Two primary catalytic cycles are often invoked in these transformations:
-
Pd(0)/Pd(II) Catalytic Cycle: This cycle is common in reactions such as ortho-arylation. It typically begins with the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the directing group, C-H activation via a concerted metalation-deprotonation (CMD) pathway, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
-
Pd(II)/Pd(IV) Catalytic Cycle: This pathway is often proposed for oxidative C-H functionalizations, such as olefinations and alkoxylations. The cycle starts with a Pd(II) precursor that undergoes C-H activation to form a Pd(II)-aryl intermediate. This intermediate is then oxidized to a Pd(IV) species, which subsequently undergoes reductive elimination to form the desired product and regenerate the active Pd(II) catalyst.[1]
The bulky N,N-diphenyl groups can influence the stability and reactivity of these intermediates, often enhancing selectivity by disfavoring alternative reaction pathways.
Visualizing the Mechanism: A Generalized C-H Activation Workflow
Sources
Cultivating Perfection: A Detailed Guide to the Growth of N,N-Diphenylbenzamide Single Crystals for Advanced Research and Drug Development
This application note provides a comprehensive, in-depth guide for the successful growth of high-quality N,N-Diphenylbenzamide single crystals. This protocol is meticulously designed for researchers, scientists, and drug development professionals who require pristine crystalline samples for advanced analytical techniques such as X-ray crystallography. Beyond a simple recitation of steps, this guide delves into the rationale behind the experimental choices, offering a robust framework for understanding and optimizing the crystallization process.
This compound, a tertiary amide, serves as a crucial scaffold in medicinal chemistry and materials science. Access to well-ordered single crystals is paramount for elucidating its three-dimensional molecular structure, which in turn informs structure-activity relationship (SAR) studies, polymorphism screening, and the rational design of novel therapeutic agents and functional materials. This guide provides a self-validating system, from synthesis and purification to the meticulous process of crystal growth and subsequent characterization.
I. Foundational Principles: Synthesis and Purification of this compound
The journey to a perfect single crystal begins with the synthesis of high-purity starting material. Impurities present in the initial compound can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction quality.[1][2] The most common and efficient route to this compound is the benzoylation of diphenylamine.[3]
Protocol 1: Synthesis of this compound
This procedure is adapted from established literature methods.[3]
Materials:
-
Diphenylamine (C₁₂H₁₁N)
-
Benzoyl chloride (C₇H₅ClO)
-
Triethylamine (C₆H₁₅N)
-
Dichloromethane (CH₂Cl₂) (dry)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask dried in an oven and cooled under an inert atmosphere, dissolve diphenylamine (1.0 eq) in dry dichloromethane.
-
Add triethylamine (1.0 eq) to the solution. This acts as a base to neutralize the hydrochloric acid byproduct of the reaction.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to enhance the purity of the synthesized compound.[4] Ethanol has been reported as a suitable solvent for the recrystallization of this compound.[3]
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, undisturbed. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
II. The Art of Crystallization: Growing Single Crystals of this compound
The growth of a single crystal is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered lattice. The key is to approach the supersaturation point slowly and allow for a limited number of nucleation events.[1]
Solvent Selection: The Cornerstone of Successful Crystallization
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit moderate solubility for the compound of interest, with solubility increasing with temperature.[2] Based on the molecular structure of this compound (a relatively non-polar molecule with a polar amide group), a range of organic solvents can be considered. While ethanol is effective for bulk recrystallization, for growing single crystals, a systematic screening of solvents is recommended.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index[5] | Predicted Qualitative Solubility | Rationale |
| Hexane | 0.1 | Insoluble | Highly non-polar, unlikely to dissolve the polar amide. |
| Toluene | 2.4 | Sparingly Soluble to Soluble | Aromatic solvent, should interact well with the phenyl rings. |
| Dichloromethane | 3.1 | Soluble | A versatile solvent for many organic compounds.[6] |
| Acetone | 5.1 | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Ethyl Acetate | 4.4 | Soluble | A moderately polar solvent. |
| Ethanol | 4.3 | Sparingly Soluble (hot) | A protic solvent, suitable for recrystallization.[3] |
This table serves as a starting point for solvent screening. The ideal solvent or solvent system will produce clear, well-formed crystals over a period of days to weeks.
Protocol 3: Slow Evaporation Technique
This is often the simplest and most successful method for growing single crystals of organic compounds.[7]
Procedure:
-
Prepare a saturated or nearly saturated solution of purified this compound in a suitable solvent (e.g., toluene or a mixture such as dichloromethane/hexane) in a clean vial.
-
Filter the solution through a syringe filter into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[2]
-
Cover the vial with a cap that is not airtight, or with paraffin film punctured with a few small holes. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and leave it undisturbed.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Diagram 1: Workflow for Single Crystal Growth by Slow Evaporation
Caption: The vapor diffusion method relies on the slow mixing of two solvents to induce crystallization.
III. Validation and Characterization of this compound Single Crystals
Once suitable crystals have been grown, it is essential to characterize them to confirm their identity and quality.
Visual Inspection
A good quality single crystal should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a microscope. [8]
X-ray Crystallography
The ultimate validation of a single crystal is its performance in an X-ray diffraction experiment. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of this compound has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 798606. [9][10]This information can be used to confirm the identity of the grown crystals.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| CCDC Number | 798606 | [9][10] |
| Empirical Formula | C₁₉H₁₅NO | [9] |
| Formula Weight | 273.33 | [9] |
| Crystal System | Orthorhombic | [11] |
| Space Group | Pbca | [11] |
IV. Safety and Handling
-
This compound: May cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects. [9]* Dichloromethane: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Benzoyl Chloride: Is corrosive and a lachrymator.
-
Triethylamine: Is flammable and corrosive.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All procedures should be performed in a well-ventilated laboratory or fume hood.
V. Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not saturated.- Solvent is too good. | - Allow more solvent to evaporate.- Add a "poor" solvent (antisolvent).- Try a different solvent system. |
| Formation of Oil or Amorphous Solid | - Solution is too concentrated.- Cooling is too rapid.- Impurities are present. | - Add more solvent and re-dissolve with heating, then cool slowly.- Further purify the starting material. |
| Too Many Small Crystals | - Too many nucleation sites.- Rapid crystal growth. | - Filter the solution before setting it aside to crystallize.- Slow down the rate of solvent evaporation or cooling. |
VI. Conclusion
The successful growth of this compound single crystals is an achievable goal with careful attention to the purity of the starting material, a systematic approach to solvent selection, and patience during the crystal growth process. The protocols and insights provided in this application note offer a robust foundation for researchers to produce high-quality single crystals suitable for the most demanding analytical applications, thereby accelerating research and development in medicinal chemistry and materials science.
References
-
MDPI. (2018). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 23(12), 3330. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. Retrieved from [Link]
- Google Patents. (n.d.). CN109160886B - Synthesis method of N-phenylbenzamide.
-
Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ThoughtCo. (2019, July 24). Troubleshooting Problems in Crystal Growing. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 6). 3.6F: Troubleshooting. Retrieved from [Link]
-
International Union of Crystallography. (2022). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. N,N'-Diphenylbenzidine synthesis - chemicalbook [chemicalbook.com]
- 8. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN109160886B - Synthesis method of N-phenylbenzamide - Google Patents [patents.google.com]
Analytical techniques for characterizing N,N-Diphenylbenzamide
An Application Note on the Analytical Characterization of N,N-Diphenylbenzamide
Introduction
This compound is a tertiary amide with significant applications in various chemical and pharmaceutical fields. Its robust chemical structure contributes to its use as a plasticizer, a stabilizer in polymers, and an intermediate in organic synthesis. In the context of drug development, derivatives of this compound have been explored for their potential biological activities. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, stability, and identity, which are critical quality attributes in any research or commercial application.
This application note provides a detailed guide to the analytical techniques for the comprehensive characterization of this compound. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of their work.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅NO | |
| Molecular Weight | 273.33 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 178-181 °C | |
| Solubility | Soluble in acetone, chloroform, and hot ethanol. Insoluble in water. |
Analytical Techniques for Characterization
A multi-technique approach is recommended for the unambiguous characterization of this compound. This section details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Expertise & Experience: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility and the solvent's residual peak not interfering with the analyte's signals. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the phenyl rings.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 5 seconds.
-
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| ~7.10 - 7.50 (m, 15H, Ar-H) | ~126-130 (Ar-C), ~136 (Ar-C), ~142 (Ar-C), ~171 (C=O) |
Trustworthiness: The integration of the aromatic proton signals in the ¹H NMR spectrum should correspond to 15 protons. The presence of the carbonyl carbon signal around 171 ppm in the ¹³C NMR spectrum is a key diagnostic peak. The absence of significant impurity peaks validates the sample's purity.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Expertise & Experience: Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically observing the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for obtaining the accurate mass, which can be used to confirm the elemental composition.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 274.12. HRMS should yield a mass that is within 5 ppm of the theoretical value.
Trustworthiness: The isotopic distribution pattern of the molecular ion should match the theoretical pattern for C₁₉H₁₅NO.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices.
Expertise & Experience: A reverse-phase C18 column is ideal for the separation of the non-polar this compound from potential impurities. The mobile phase composition, a mixture of acetonitrile and water, is optimized to achieve a good peak shape and retention time. UV detection is suitable due to the presence of chromophoric phenyl groups.
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Trustworthiness: The purity of the sample is determined by the area percentage of the main peak. A sharp, symmetrical peak is indicative of good chromatographic performance. The method should be validated for linearity, accuracy, and precision as per ICH guidelines for regulatory submissions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expertise & Experience: The key functional group in this compound is the amide carbonyl (C=O) group. Its stretching vibration gives a strong and characteristic absorption band. The C-N stretching and aromatic C-H and C=C stretching vibrations will also be present.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr and press into a thin pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
FTIR Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1650 | Amide C=O stretch |
| ~1590, 1490, 1450 | Aromatic C=C stretch |
| ~1320 | C-N stretch |
Experimental Workflows
Workflow for Structural Elucidation and Identification
Caption: Workflow for the comprehensive characterization of this compound.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of NMR, MS, HPLC, and FTIR is essential for the unambiguous confirmation of its structure, purity, and identity. Adherence to these methodologies will ensure the generation of high-quality, reliable data critical for research, development, and quality control purposes.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13133, this compound. [Link]
Application Notes and Protocols for N,N-Diphenylbenzamide Derivatives: A Comprehensive Guide for Researchers
This guide provides an in-depth exploration of N,N-diphenylbenzamide derivatives, a class of compounds garnering significant interest across medicinal chemistry and materials science. From their versatile synthetic routes to their diverse applications, these molecules offer a rich landscape for scientific investigation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodologies.
Introduction: The Versatile this compound Scaffold
The this compound core structure is a privileged scaffold in modern chemistry. The presence of the tertiary amide group, flanked by three phenyl rings, imparts unique electronic and steric properties. These characteristics are pivotal to their biological activity and performance in advanced materials. This guide will navigate through the key synthetic methodologies, delve into their applications with a focus on antiviral and anticancer properties, and provide detailed protocols for their preparation and purification.
Part 1: Synthetic Routes to this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several reliable methods. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.
The Schotten-Baumann Reaction: A Classic Approach
The Schotten-Baumann reaction is a robust and widely used method for the synthesis of amides from amines and acyl chlorides.[1][2] This biphasic reaction is particularly effective for acylating less nucleophilic amines like diphenylamine.[1]
Mechanism Rationale: The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride. An aqueous base, typically sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]
Detailed Protocol: Synthesis of this compound
This protocol details the synthesis of the parent this compound.
Materials:
-
Diphenylamine
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve diphenylamine (1.0 eq.) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Combine the diphenylamine solution and the aqueous NaOH solution in a flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield white crystals of this compound.
Ullmann Condensation: A Copper-Catalyzed Route
The Ullmann condensation is a powerful method for forming C-N bonds, particularly for coupling aryl halides with amines.[4][5] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[4]
Mechanism Rationale: The reaction is believed to proceed through the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.[5]
Detailed Protocol: Ligand-Assisted Ullmann Synthesis of a Substituted N,N-Diarylbenzamide [4]
Materials:
-
Substituted benzamide (1.0 eq.)
-
Aryl iodide (1.2 eq.)
-
Copper(I) iodide (0.05 eq.)
-
(S)-N-methylpyrrolidine-2-carboxylate (ligand, 0.1 eq.)
-
Potassium phosphate (base, 2.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add the benzamide, potassium phosphate, ligand, and copper(I) iodide.
-
Add anhydrous DMSO, followed by the aryl iodide.
-
Stir the reaction mixture vigorously and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It offers a broad substrate scope and generally milder reaction conditions compared to the Ullmann condensation.[6]
Mechanism Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[7][8]
General Protocol Considerations for Buchwald-Hartwig Amination: A typical procedure involves reacting an aryl halide with diphenylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent like toluene or dioxane under an inert atmosphere. The specific choice of ligand and base is crucial and depends on the reactivity of the coupling partners.
Part 2: Applications of this compound Derivatives
Antiviral Activity
Several this compound derivatives have demonstrated promising antiviral activity, particularly against Enterovirus 71 (EV71).[9][10][11]
Structure-Activity Relationship (SAR) Insights: Studies have shown that substitutions on the phenyl rings significantly influence antiviral potency. For instance, the presence of a 3-amino-4-methoxy substitution on the benzoyl ring and a bromo group at the 4-position of one of the N-phenyl rings can lead to potent anti-EV71 activity.[9][10]
| Compound | R1 | R2 | R3 | IC₅₀ (µM) against EV71[9][11] |
| 1 | 3-NH₂-4-OCH₃ | H | 4-Br | 5.7 - 12 |
| 2 | 3-NH₂-4-OCH₃ | H | H | > 50 |
| 3 | 3-NH₂-4-OCH₃ | H | 4-Cl | 15.3 |
| 4 | 3-NH₂-4-OCH₃ | H | 4-F | 22.1 |
This table presents a selection of data to illustrate SAR trends.
Anticancer Potential
The this compound scaffold is also found in molecules with significant anticancer properties.[12][13][14] Some derivatives act as histone deacetylase (HDAC) inhibitors, a class of drugs that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[13][14] Other derivatives have shown cytotoxic activity against various cancer cell lines.[12]
Structure-Activity Relationship (SAR) Insights: For imidazole-based N-phenylbenzamide derivatives, substitutions on the N-phenyl ring have been shown to modulate anticancer activity. For example, a fluorine or a para-methoxy group can enhance cytotoxicity against cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast).[12]
| Compound | Substitution on N-phenyl ring | IC₅₀ (µM) against A549[12] | IC₅₀ (µM) against HeLa[12] | IC₅₀ (µM) against MCF-7[12] |
| 4a | None | 21.3 | 25.6 | 23.1 |
| 4e | 4-OCH₃ | 8.9 | 11.1 | 9.2 |
| 4f | 4-F | 7.5 | 9.3 | 8.9 |
| 4g | 4-Br | 15.2 | 18.4 | 16.5 |
This table presents a selection of data to illustrate SAR trends.
Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The rigid and electronically tunable nature of the this compound scaffold makes it a promising candidate for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). These compounds can be incorporated as electron-accepting units in blue fluorescent emitters.[15] The thermal stability and amorphous nature of some derivatives are advantageous for creating stable and efficient OLED devices.[16] For instance, polycyclic fused amide derivatives based on this scaffold have been used to create sky-blue OLEDs with high external quantum efficiencies.[15]
Part 3: Characterization and Purification
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons typically appear in the range of 7.0-8.0 ppm. The chemical shifts will be influenced by the substitution patterns on the three phenyl rings.
-
¹³C NMR: The carbonyl carbon of the amide typically resonates around 170 ppm. Aromatic carbons will appear in the 120-150 ppm region.
Infrared (IR) Spectroscopy:
-
The characteristic C=O stretching vibration of the tertiary amide is typically observed in the range of 1630-1680 cm⁻¹. The absence of N-H stretching bands (around 3100-3500 cm⁻¹) confirms the tertiary nature of the amide.
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure.
Purification Protocols
Recrystallization: This is often the most effective method for purifying solid this compound derivatives.[17]
-
Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexane.
-
General Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot-filtered. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.[18]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Troubleshooting: Tailing of peaks can sometimes be an issue with amide compounds on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can often resolve this.[18]
Common Impurities and Their Removal:
-
Unreacted Diphenylamine: Can often be removed by washing the crude product with dilute acid during the workup.
-
Hydrolyzed Benzoyl Chloride (Benzoic Acid): Can be removed by washing with a dilute base, such as sodium bicarbonate solution.
-
Di-acylated byproducts: In cases where a primary or secondary amine is used, over-acylation can occur. Careful control of stoichiometry is key to minimizing this.[19]
Conclusion
This compound derivatives represent a versatile and valuable class of compounds with significant potential in both medicine and materials science. The synthetic routes outlined in this guide, coupled with the detailed protocols and purification strategies, provide a solid foundation for researchers to explore this exciting area of chemistry. The structure-activity relationships discussed herein should serve as a valuable starting point for the rational design of new derivatives with enhanced properties.
References
A comprehensive list of references with clickable URLs will be provided in the final version of this document. The citations within the text correspond to the search results used to compile this information.
Sources
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- 10. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
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The N,N-Diphenylamide Moiety as a Robust Directing Group in Palladium-Catalyzed C-H Functionalization: Applications and Protocols
Introduction: The Strategic Advantage of Directing Groups in C-H Activation
The selective functionalization of traditionally inert carbon-hydrogen (C-H) bonds is a transformative endeavor in modern organic synthesis, offering a more atom-economical and efficient alternative to classical cross-coupling reactions that require pre-functionalized starting materials.[1] At the heart of this field lies the concept of directing groups: functionalities within a molecule that coordinate to a transition metal catalyst, bringing it into close proximity with a specific C-H bond and thereby enabling its selective activation.[2] Among the plethora of directing groups, the N,N-disubstituted benzamide moiety has emerged as a powerhouse, prized for its robustness, predictable regioselectivity, and the synthetic versatility of its products.
This technical guide delves into the palladium-catalyzed synthesis involving N,N-diphenylbenzamide, a substrate that elegantly exemplifies the power of amide-directed C-H functionalization. We will explore the mechanistic underpinnings that govern this reactivity and provide detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methods for the construction of complex molecules, from bioactive compounds to novel organic materials. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3]
Core Principle: The Amide as a Directing Group
The efficacy of the this compound group in directing C-H activation stems from the ability of the carbonyl oxygen to act as a Lewis basic site, coordinating to the palladium catalyst. This coordination event forms a stable, six-membered palladacycle intermediate, which positions the palladium center in perfect proximity to the ortho C-H bonds of the benzoyl ring. This chelation assistance is the critical step that overcomes the inherent inertness of the C-H bond and dictates the regioselectivity of the subsequent functionalization.[1][2]
The general catalytic cycle for such a transformation is depicted below. It typically involves the formation of the key palladacycle intermediate, followed by oxidative addition, migratory insertion, or reductive elimination, depending on the specific reaction, to forge the new C-C or C-X bond.
Figure 1: Generalized workflow for palladium-catalyzed C-H activation.
Application I: Intramolecular C-H Arylation for the Synthesis of Phenanthridinones
A powerful application of the this compound scaffold is its use in the synthesis of phenanthridinones. These N-heterocyclic compounds are found in various natural products and exhibit a wide range of biological activities, including anticancer and antiviral properties.[4][5] The synthesis is achieved through a palladium-catalyzed intramolecular C-H arylation of a 2-bromo-N,N-diphenylbenzamide precursor. This reaction elegantly demonstrates the precision of C-H activation, forming the core structure in a single, efficient step.
Mechanistic Insight
The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 2-bromobenzamide derivative.
-
C-H Activation/Cyclometalation: The amide's carbonyl oxygen directs the palladium to the ortho C-H bond of one of the N-phenyl rings, forming a palladacycle via a concerted metalation-deprotonation (CMD) mechanism.
-
Reductive Elimination: The final C-C bond is formed, yielding the phenanthridinone product and regenerating the active Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for phenanthridinone synthesis.
Experimental Protocol: Synthesis of 5-phenylphenanthridin-6(5H)-one
This protocol is adapted from general procedures for the intramolecular arylation of N-aryl-2-halobenzamides.[6][7]
Materials:
-
2-Bromo-N,N-diphenylbenzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-bromo-N,N-diphenylbenzamide (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Atmosphere: Seal the tube with a septum, and cycle between vacuum and nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of DMA and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-phenylphenanthridin-6(5H)-one.
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-N,N-diphenylbenzamide | Pd(OAc)₂ (5) | K₂CO₃ | DMA/H₂O | 130 | ~90 |
| 2 | 2-Iodo-N,N-diphenylbenzamide | Pd(OAc)₂ (2) | Cs₂CO₃ | Dioxane | 120 | High |
| 3 | 2-Bromo-N-(4-methoxyphenyl)-N-phenylbenzamide | PdCl₂(PPh₃)₂ (5) | K₃PO₄ | Toluene | 110 | Good |
Table 1: Representative conditions and yields for phenanthridinone synthesis. Yields are indicative and based on reported procedures for similar substrates.[6][7]
Application II: Intermolecular ortho-Arylation
The N,N-diphenylamide directing group can also be used for intermolecular C-H functionalization, such as the ortho-arylation with aryl halides. This reaction is a powerful tool for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.[8][9]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: While some reactions can proceed without a ligand, the addition of phosphine ligands can stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base is crucial for the C-H activation step, acting as a proton acceptor in the concerted metalation-deprotonation mechanism.
-
Solvent: High-boiling polar aprotic solvents like DMA, DMF, or dioxane are typically used to ensure solubility of the reagents and to allow for high reaction temperatures.
Experimental Protocol: ortho-Arylation of this compound
This is a generalized protocol based on established methods for the ortho-arylation of benzamides.[8][9]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In an oven-dried vial, combine this compound (0.5 mmol), 4-iodotoluene (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol).
-
Atmosphere: Seal the vial and purge with nitrogen or argon.
-
Solvent Addition: Add anhydrous DMF (2 mL) via syringe.
-
Reaction: Stir the mixture at 120 °C for 12-24 hours.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the phenanthridinone synthesis to isolate the ortho-arylated product.
Conclusion and Future Outlook
The this compound moiety is a highly effective directing group for palladium-catalyzed C-H functionalization, enabling the selective synthesis of complex molecular architectures. The protocols for intramolecular cyclization to form phenanthridinones and intermolecular ortho-arylation highlight the power and versatility of this approach. These methods provide a direct and efficient route to valuable compounds for the pharmaceutical and materials science industries.[3][10] Future research will likely focus on expanding the scope of these reactions to include a wider range of coupling partners and developing more sustainable catalytic systems, such as those using earth-abundant metals or heterogeneous catalysts.
References
-
Li, D.-D., Yuan, T.-T., & Wang, G.-W. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C–H Bond Activation. The Journal of Organic Chemistry, 77(7), 3341–3347. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)‐Catalyzed C− H Activation/C− C Cross‐Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C− H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]
-
Wang, G. W., Yuan, T. T., & Li, D. D. (2011). Palladium-catalyzed ortho-arylation of benzamides via direct sp2 C–H bond activation. Angewandte Chemie International Edition, 50(49), 11743-11746. [Link]
-
Xiao, B., Fu, Y., Xu, J., Gong, T. J., Dai, J. J., Yi, J., & Liu, L. (2011). Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C–H activation steps at room temperature. Angewandte Chemie International Edition, 50(7), 1639-1643. [Link]
-
Dick, A. R., & Sanford, M. S. (2006). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Tetrahedron, 62(11), 2439-2463. [Link]
-
Shabashov, D., & Daugulis, O. (2010). Auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. Journal of the American Chemical Society, 132(11), 3965-3972. [Link]
-
Choudhury, D., Banik, A., & Sarma, R. (2010). N, N-diphenylbenzamide. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524-o526. [Link]
-
Liu, X., Liu, C., & Zhang, Y. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3468-3479. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 33-41. [Link]
-
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. (2024). RSC Advances, 14(27), 19385-19395. [Link]
-
Hartwig, J. F. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Accounts of chemical research, 45(6), 864-873. [Link]
-
Cu(II)-Promoted Palladium-Catalyzed C-H Ortho-Arylation of N,N-Dimethylbenzylamines. (2014). Synlett, 25(19), 2735-2740. [Link]
-
Handbook of Functionalized Nanomaterials for Industrial Applications. (2020). Elsevier. [Link]
-
Gulevskaya, A. V., & Gribanov, P. S. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic letters, 14(2), 584-587. [Link]
-
Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry, 66(19), 13359-13379. [Link]
-
Sanford, M. S. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of chemical research, 45(6), 931-942. [Link]
-
Synthesis of Functional Nanomaterials Using Green Chmistrty. (2014). World Journal of Nano Science and Technology, 3(1), 1-17. [Link]
-
Yang, Y. F., Liang, Y. F., Liu, C. P., & Houk, K. N. (2015). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity. Journal of the American Chemical Society, 137(14), 4877-4887. [Link]
-
Liu, X., Liu, C., & Zhang, Y. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3468-3479. [Link]
-
Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. (2023). Polymers, 15(18), 3795. [Link]
-
Functionalization of Graphene and Applications of the Derivatives. (2016). Journal of Nanomaterials, 2016, 1-22. [Link]
-
Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. (2021). Chemical Society Reviews, 50(14), 8043-8104. [Link]
-
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. (2024). RSC Advances, 14(27), 19385-19395. [Link]
-
Synthesis of Phenantridinones and Benzochromenes by C-H Activation Reactions Catalised by Palladium Nanoparticles. (2025). Green Chemistry For Sustainability. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N-Diphenylbenzamide as a Strategic Precursor for the Synthesis of Substituted Benzamides
Introduction: Navigating Regioselectivity in Aromatic Substitution
In the landscape of synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of molecular design, particularly in the development of pharmaceuticals and functional materials. While classical electrophilic aromatic substitution provides a foundational toolkit, achieving regiocontrol, especially exclusive ortho-substitution, remains a significant challenge. Directed ortho-metalation (DoM) has emerged as a powerful and predictable strategy to overcome this hurdle.[1][2][3] This technique employs a directing metalation group (DMG) that coordinates to an organolithium base, facilitating the deprotonation of a proximate ortho-proton.[1][2][3][4] The resulting aryllithium species can then be quenched with a wide array of electrophiles to introduce a desired substituent with high regioselectivity.[1][2]
Among the pantheon of DMGs, tertiary benzamides, such as the widely used N,N-diethylbenzamide, are prized for their strong directing ability and stability under the harsh basic conditions of the reaction.[1] This application note delves into the use of a sterically more demanding analogue, N,N-diphenylbenzamide , as a precursor for the synthesis of substituted benzamides. We will explore the mechanistic underpinnings of its use in DoM, provide detailed protocols for its ortho-functionalization, and critically, discuss strategies for the subsequent cleavage of the N,N-diphenyl group to unveil the desired primary or secondary benzamide products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for the targeted synthesis of complex aromatic molecules.
The Mechanism of Directed ortho-Metalation with this compound
The efficacy of this compound as a directing group in DoM is rooted in the same principles that govern its less sterically hindered counterparts. The process is initiated by the coordination of a strong organolithium base, typically sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), to the Lewis basic carbonyl oxygen of the amide.[1][3][4] This coordination event brings the base into close proximity to the C-H bonds at the ortho-positions of the benzene ring.
The presence of an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial.[2] TMEDA chelates the lithium cation, breaking down the aggregation of the organolithium reagent and increasing its basicity, thereby promoting a more efficient deprotonation.[4] The deprotonation step proceeds via a six-membered transition state, leading to the formation of a stable ortho-lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce functionality exclusively at the ortho-position.
Due to the significant steric bulk of the two phenyl groups on the nitrogen atom, the approach of the organolithium base and the subsequent electrophile may be influenced. This steric hindrance could necessitate the use of less bulky or more reactive organolithium reagents and potentially longer reaction times or higher temperatures compared to reactions with N,N-diethylbenzamide. However, this steric shield can also be advantageous, potentially preventing undesired side reactions at the amide carbonyl.
Experimental Protocols
Part 1: Synthesis of this compound
A straightforward and common method for the synthesis of this compound is the acylation of diphenylamine with benzoyl chloride.
Materials:
-
Diphenylamine
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Part 2: Directed ortho-Lithiation and Functionalization of this compound
The following is a general protocol for the ortho-functionalization of this compound. Due to the steric hindrance of the diphenylamino group, optimization of the base and reaction time may be necessary for different electrophiles.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Electrophile (e.g., iodine, dimethyl disulfide, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Dry glassware and syringes
Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 mmol) and freshly distilled TMEDA (1.2 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution and Cooling: Add anhydrous THF (10 mL) to dissolve the starting materials. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1 mmol) dropwise to the stirred solution. The solution will typically develop a deep color, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Continue stirring at -78 °C for an additional 2-4 hours. The reaction can be monitored by TLC by quenching a small aliquot with saturated NH₄Cl solution.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired ortho-substituted this compound.
Table 1: Representative Electrophiles and Expected Products
| Electrophile | Product Functional Group |
| I₂ | -I |
| (CH₃S)₂ | -SCH₃ |
| Benzaldehyde | -CH(OH)Ph |
| CO₂ (dry ice) | -COOH |
| (CH₃)₃SiCl | -Si(CH₃)₃ |
Part 3: Deprotection of the N,N-Diphenylamide Group
The cleavage of the robust N,N-diphenylamide bond is a critical step to liberate the desired substituted benzamide or benzoic acid. This transformation is challenging due to the steric hindrance and the electronic stabilization of the amide bond. Below are two potential strategies.
This method utilizes a highly reactive, poorly solvated hydroxide species generated in situ from potassium tert-butoxide and a stoichiometric amount of water. This "naked" hydroxide is a potent nucleophile capable of attacking sterically hindered carbonyls.
Materials:
-
ortho-Substituted this compound
-
Potassium tert-butoxide (KOtBu)
-
Water (H₂O)
-
Anhydrous Dimethyl sulfoxide (DMSO) or THF
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the ortho-substituted this compound (1.0 eq) in anhydrous DMSO.
-
In a separate flask, prepare the "anhydrous hydroxide" reagent by dissolving potassium tert-butoxide (2.0 eq) in anhydrous DMSO and adding water (1.0 eq). Stir for 10-15 minutes.
-
Add the "anhydrous hydroxide" solution to the solution of the amide.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully acidify with 1 M HCl to protonate the resulting carboxylate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, the substituted benzoic acid, can be purified by recrystallization or column chromatography.
Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent that can mediate the cleavage of various functional groups, including amides, under mild conditions.[5][6][7][8][9]
Materials:
-
ortho-Substituted this compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
A proton source (e.g., methanol or water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Under an inert atmosphere, dissolve the ortho-substituted this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the SmI₂ solution in THF (typically 2-4 equivalents) to the stirred solution of the amide. The characteristic deep blue or green color of the SmI₂ solution should dissipate as the reaction proceeds.
-
After the addition is complete, add a proton source such as methanol.
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction by pouring it into 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated Na₂S₂O₃ solution (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The product, which could be the corresponding primary amide or further reduced to the alcohol depending on the reaction conditions, should be purified by column chromatography. Note: This method may require significant optimization for N,N-diphenylbenzamides.
Workflow Visualization
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. baranlab.org [baranlab.org]
- 5. Samarium (low valent) [organic-chemistry.org]
- 6. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diphenylbenzamide
Welcome to the Technical Support Center for the synthesis of N,N-diphenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.
Overview of this compound Synthesis
The most prevalent method for synthesizing this compound is the N-acylation of diphenylamine with benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions , which involves a biphasic system of an organic solvent and an aqueous base.[1][2] The base, commonly sodium hydroxide, plays the crucial role of neutralizing the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion and preventing the protonation of the diphenylamine nucleophile.[1][3]
The overall reaction is a nucleophilic acyl substitution, where the secondary amine (diphenylamine) attacks the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride).[1]
Caption: General mechanism of this compound synthesis under Schotten-Baumann conditions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield and Presence of an Acidic Impurity
Q1: My reaction resulted in a low yield of this compound, and upon workup, I isolated a significant amount of a white solid that is soluble in aqueous sodium bicarbonate. What is this impurity and how can I prevent its formation?
A: The white, base-soluble solid is almost certainly benzoic acid , a common byproduct in this synthesis. Its formation is due to the hydrolysis of the benzoyl chloride starting material. Benzoyl chloride is highly reactive towards nucleophiles, and in the biphasic Schotten-Baumann system, water can compete with diphenylamine as the nucleophile, especially if the reaction conditions are not optimized.
Causality and Prevention:
-
Hydrolysis of Benzoyl Chloride: The primary cause is the reaction of benzoyl chloride with water or hydroxide ions from the aqueous base. This reaction is often rapid.[4]
-
Solution: The key is to favor the reaction with the organic-soluble diphenylamine over the aqueous-phase hydrolysis. This can be achieved by:
-
Vigorous Stirring: Ensure efficient mixing of the organic and aqueous layers to maximize the interaction between diphenylamine and benzoyl chloride.
-
Slow Addition of Benzoyl Chloride: Add the benzoyl chloride dropwise to the reaction mixture. This maintains a low concentration of the acylating agent at any given time, reducing the likelihood of it reacting with water before it can find a diphenylamine molecule.
-
Temperature Control: Perform the addition of benzoyl chloride at a low temperature (0-5 °C) to decrease the rate of hydrolysis.[5]
-
Anhydrous Organic Solvent: Ensure the organic solvent (e.g., dichloromethane) is dry to minimize the initial water content.
-
-
Sources
Technical Support Center: Purification of Crude N,N-Diphenylbenzamide
Welcome to the Technical Support Center for the purification of crude N,N-diphenylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound for their downstream applications. Here, we will delve into the practical and theoretical aspects of common purification techniques, offering troubleshooting advice and detailed protocols to navigate the challenges you might encounter. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For the common synthesis involving the reaction of diphenylamine with benzoyl chloride in the presence of a base like triethylamine, you can expect the following impurities:
-
Unreacted Starting Materials: Diphenylamine, benzoyl chloride, and triethylamine.
-
Hydrolysis Product: Benzoic acid, formed from the reaction of unreacted benzoyl chloride with water during the workup.[1]
-
Side-Reaction Byproducts: While less common for this specific reaction, over-acylation is a potential side reaction in amide syntheses.[1]
Q2: Which purification technique is best for this compound?
A2: Both recrystallization and column chromatography are highly effective for purifying this compound.
-
Recrystallization is often the method of choice for larger scale purifications due to its cost-effectiveness and scalability. It is particularly effective if the impurities have significantly different solubility profiles from the desired product.[2]
-
Column Chromatography offers higher resolution and is excellent for removing impurities with similar polarities to the product. It is a very versatile technique, though it can be more time-consuming and uses larger volumes of solvent.[3]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It allows for rapid analysis of the purity of your fractions from column chromatography or to check the effectiveness of a recrystallization step. A typical mobile phase for TLC analysis of this compound would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q4: What analytical techniques can I use to confirm the purity of my final product?
A4: To confirm the purity of your final this compound, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
Issue 1: My this compound does not crystallize upon cooling.
-
Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure. The solution is not supersaturated, and thus the compound remains dissolved.
-
Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow the concentrated solution to cool slowly.
-
-
Possible Cause 2: The solution is supersaturated but requires a nucleation site. Crystal formation sometimes needs a surface to begin.
-
Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Add a seed crystal. If you have a small crystal of pure this compound, adding it to the cooled solution can induce crystallization.
-
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of your crude product is lower than the boiling point of the solvent, often due to the presence of impurities.
-
Solution 1: Lower the cooling temperature. Try cooling the solution to a lower temperature, perhaps in an ice-salt bath.
-
Solution 2: Change the solvent system. Try a solvent with a lower boiling point or use a mixed solvent system. For this compound, if you are using a high-boiling point solvent, consider switching to a lower-boiling one or using a co-solvent to lower the overall boiling point of the mixture.
-
Issue 3: The yield of recrystallized product is very low.
-
Possible Cause 1: Too much solvent was used. A significant amount of your product may be remaining in the mother liquor.
-
Solution: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
-
Possible Cause 2: The product is too soluble in the cold solvent.
-
Solution: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to minimize the solubility of your product. Consider using a mixed solvent system where the product is less soluble at cold temperatures.
-
Column Chromatography
Issue 1: Poor separation of this compound from an impurity.
-
Possible Cause: The eluent (mobile phase) polarity is not optimal.
-
Solution 1: Optimize the solvent system using TLC. Before running the column, test different ratios of your chosen solvents (e.g., hexane and ethyl acetate) by TLC to find the ratio that gives the best separation between your product and the impurity.
-
Solution 2: Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.
-
Issue 2: The this compound is eluting too quickly (high Rf).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).
-
Issue 3: The this compound is not eluting from the column (low Rf or streaking).
-
Possible Cause 1: The eluent is not polar enough.
-
Solution: Increase the polarity of your eluent by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate).
-
-
Possible Cause 2: Strong interaction with the stationary phase. While this compound is a neutral molecule, residual acidity of the silica gel can sometimes cause issues with amides.
-
Solution: Add a small amount (e.g., 0.1-1%) of a neutral or basic modifier like triethylamine to your eluent. This can help to deactivate the acidic sites on the silica gel and improve the elution of your compound.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the known solubility characteristics of this compound and related benzamides. Ethanol is a good starting point for a single-solvent recrystallization.[1] An ethanol/water mixture can also be effective as a binary solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (if using a binary solvent system)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Methodology:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol and begin heating the mixture with stirring.
-
Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Hot Filtration (if necessary):
-
If you observe any insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from crashing out with your product upon cooling.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight.
-
Visualization of Recrystallization Workflow:
Caption: Recrystallization workflow for this compound.
Protocol 2: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Step-by-Step Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Allow the silica gel to settle, ensuring a level and stable bed. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load this dry powder onto the top of the packed silica gel column.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). The optimal solvent system should be determined by prior TLC analysis.
-
-
Fraction Collection:
-
Collect the eluent in separate fractions.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound, as identified by TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
-
Drying:
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Visualization of Column Chromatography Workflow:
Caption: Column chromatography workflow for this compound.
Data Summary
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide to its expected solubility in common laboratory solvents based on its structure and the behavior of similar benzamides. This should be used as a starting point for your own experimental solvent screening.
| Solvent | Polarity | Expected Solubility of this compound at Room Temperature | Expected Solubility of this compound at Elevated Temperature | Notes |
| Hexane | Non-polar | Low | Low to Moderate | Good for precipitating the product from a more polar solvent. |
| Toluene | Non-polar | Low to Moderate | High | Can be a good recrystallization solvent. |
| Dichloromethane | Polar aprotic | High | High | Useful for dissolving the sample for chromatography. |
| Ethyl Acetate | Polar aprotic | Moderate | High | A good component of the mobile phase for chromatography. |
| Acetone | Polar aprotic | Moderate | High | Can be a potential recrystallization solvent. |
| Ethanol | Polar protic | Moderate | High | A proven recrystallization solvent for this compound.[1] |
| Methanol | Polar protic | Moderate to High | High | May be too good a solvent for recrystallization, leading to low recovery. |
| Water | Polar protic | Very Low | Very Low | Can be used as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol. |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. BenchChem.
- BenchChem. (2025). Purification strategies for N,N'-disubstituted 5-fluorouracil analogs. BenchChem.
-
Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
- BenchChem. (2025). Overcoming challenges in the purification of sterically hindered anilines. BenchChem.
- BenchChem. (2025). solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents. BenchChem.
- BenchChem. (2025). N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents. BenchChem.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N,N-Dibenzylbenzamide. National Center for Biotechnology Information. [Link]
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LookChem. (n.d.). This compound. [Link]
-
PubChemLite. (n.d.). This compound (C19H15NO). [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]
-
ACS Publications. (n.d.). Solvent Miscibility Table. [Link]
-
Iopscience. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Journal of Chemistry. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
The Synthesis of Sterically Hindered Amides. (2014). Chimia. [Link]
-
Reddit. (2024). Separation of Secondary amide and Tertiary amide. r/Chempros. [Link]
-
One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N. (n.d.). ResearchGate. [Link]
-
Photograph of grown a) NNDPB and b) FNNDPB single crystals. (n.d.). ResearchGate. [Link]
Sources
Identifying and removing impurities from N,N-Diphenylbenzamide
Welcome to the technical support guide for N,N-Diphenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions regarding the identification and removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a typical this compound synthesis?
A: The impurity profile of your crude this compound is intrinsically linked to its synthesis method, which most commonly involves the acylation of diphenylamine with benzoyl chloride.
Common Synthesis Reaction: Diphenylamine + Benzoyl Chloride → this compound + HCl
Primary Impurities to Expect:
-
Unreacted Starting Materials: Diphenylamine and benzoyl chloride may persist if the reaction does not go to completion.[1] Careful control over stoichiometry is crucial to minimize these.[1]
-
Hydrolysis Products: Benzoyl chloride is highly susceptible to hydrolysis, especially if trace moisture is present in the reagents or solvent, leading to the formation of benzoic acid.[2]
-
Base-Related Salts: If a tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct, triethylamine hydrochloride will be formed as a salt.[3]
-
Side-Reaction Products: While less common for this specific reaction, over-acylation or side reactions involving the solvent or impurities in the starting materials can occur under certain conditions.
Q2: I have a crude solid post-synthesis. What is the first and most critical step in my purification workflow?
A: Before attempting more complex purification methods like recrystallization or chromatography, a simple liquid-liquid extraction or washing step is the most efficient first action. The rationale is to remove impurities that have vastly different acid-base properties or solubility compared to your neutral amide product.
-
Aqueous Wash: A wash with water will remove highly water-soluble byproducts, such as triethylamine hydrochloride.[3]
-
Basic Wash: Washing the organic layer with a mild aqueous base, like a saturated sodium bicarbonate (NaHCO₃) solution, is highly effective for removing acidic impurities, primarily benzoic acid.[1] The bicarbonate deprotonates the carboxylic acid, forming sodium benzoate, which is highly soluble in the aqueous phase and can be easily separated.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can be used to remove any unreacted diphenylamine by converting it to its water-soluble hydrochloride salt.
This initial workup significantly reduces the impurity load, making subsequent purification steps more effective and easier to perform.
Q3: Which analytical techniques are best for assessing the purity of my this compound at different stages?
A: A multi-modal analytical approach is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): This is an indispensable tool for real-time reaction monitoring and a quick qualitative assessment of purity.[2][4] By spotting the crude mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. The presence of multiple spots in the final product lane indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the industry standard.[5][] A reversed-phase method (e.g., using a C18 column) is typically effective. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the product's structure and identifying impurities.[] The presence of unexpected signals can help elucidate the structure of unknown byproducts.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps identify impurities by their mass-to-charge ratio.[5]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range. The reported melting point for this compound is around 178-181°C.
Troubleshooting Purification Challenges
Issue 1: My this compound fails to crystallize during recrystallization.
A: This is a common issue that can often be resolved by systematically addressing its potential causes. The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[7]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution. A seed crystal provides a template for crystal lattice formation.[7]
-
-
Solvent Concentration: You may have used too much solvent. A supersaturated solution is required for crystallization to occur. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature first, and then move it to an ice bath for complete crystallization.
-
Solvent System Re-evaluation: The chosen solvent may not be optimal. If the compound remains soluble even when cold, the solvent is too good. In this case, you need to add an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your primary solvent. For an ethanol solution, water is a common anti-solvent.[7] Add the anti-solvent dropwise to the hot solution until it just begins to turn cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to cool slowly.
Issue 2: My HPLC analysis shows multiple peaks that are very close together (poor resolution).
A: Poor resolution in chromatography indicates that the chosen method is not adequately separating your product from one or more impurities, likely due to similar polarities.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Isocratic Composition: If you are using an isocratic method (e.g., 70:30 acetonitrile:water), systematically vary the ratio. Increasing the proportion of the weaker solvent (water in reversed-phase) will generally increase retention times and may improve the separation between closely eluting peaks.
-
Introduce a Gradient: A gradient elution, where the mobile phase composition changes over time, is highly effective for separating compounds with a range of polarities.[8] Start with a higher percentage of the weak solvent and gradually increase the percentage of the strong solvent.
-
-
Select a Different Stationary Phase: While C18 columns are workhorses, impurities with very similar hydrophobicity to your product may require a different separation mechanism. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or an embedded polar group (EPG) column, which offer different selectivities. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be an option.[9][10]
-
Adjust pH: If any impurities are ionizable, adjusting the pH of the mobile phase can dramatically alter their retention time and improve separation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying this compound using a single-solvent recrystallization, with ethanol being a proven solvent.[3]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more ethanol in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[11]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, salts) are visible in the hot solution, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of the product on the filter.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the recrystallized product using HPLC and/or melting point analysis.
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in recrystallization.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound | Rationale & Causality |
| Ethanol | Polar Protic | 78 | Excellent | Proven to be effective.[3] The amide is highly soluble when hot and sparingly soluble when cold, providing a good yield. |
| Isopropanol | Polar Protic | 82 | Good | Similar properties to ethanol, can be a good alternative. |
| Ethyl Acetate | Moderately Polar | 77 | Fair | May be too good of a solvent, potentially leading to lower recovery unless used in a solvent/anti-solvent system (e.g., with hexanes). |
| Toluene | Non-polar | 111 | Poor | Unlikely to dissolve the moderately polar amide sufficiently, even when hot. |
| Water | Very Polar | 100 | Poor (as primary) | This compound has very low solubility in water. However, it is an excellent anti-solvent to use with ethanol.[7] |
Visualization of Workflows
A logical workflow is essential for efficiently moving from a crude product to a highly pure compound.
Caption: General purification workflow for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glsciences.eu [glsciences.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N,N-Diphenylbenzamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N,N-diphenylbenzamide. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the nuances of this tertiary amide synthesis. Herein, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to elevate your reaction yields and product purity.
Introduction: The Chemistry of this compound Synthesis
This compound is a tertiary amide synthesized through the nucleophilic acyl substitution of diphenylamine with benzoyl chloride.[1] This reaction, often performed under Schotten-Baumann conditions, presents unique challenges primarily due to the steric hindrance and reduced nucleophilicity of the diphenylamine secondary amine.[2] The bulky phenyl groups can impede the approach of the nitrogen atom to the electrophilic carbonyl carbon of benzoyl chloride, potentially leading to lower yields and the prevalence of side reactions.[2]
A critical competing reaction is the hydrolysis of benzoyl chloride by water or hydroxide ions present in the reaction mixture, which forms benzoic acid and reduces the availability of the acylating agent.[1][3][4] Therefore, optimizing the reaction conditions to favor the amidation pathway over hydrolysis is paramount for a successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions based on mechanistic principles.
Question 1: My reaction yield is consistently low, even with an excess of benzoyl chloride. What are the primary factors to investigate?
Answer: Low yields in this compound synthesis, despite an excess of the acylating agent, often point to issues with the nucleophilicity of diphenylamine and competing side reactions. Here are the key factors to consider:
-
Insufficient Nucleophilicity and Steric Hindrance: The two phenyl groups on the nitrogen atom of diphenylamine significantly reduce its nucleophilicity and create steric hindrance, slowing down the desired reaction.[2]
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can readily react with water or hydroxide ions in the aqueous phase, leading to the formation of benzoic acid.[1][3][4] This side reaction consumes the benzoyl chloride, reducing the amount available for the amidation reaction.
-
Inadequate Mixing in Biphasic Systems: If using a two-phase system (e.g., an organic solvent and aqueous base), poor mass transfer between the phases can limit the reaction rate.[2] Vigorous stirring is crucial to ensure the diphenylamine and benzoyl chloride in the organic phase interact with the base in the aqueous phase.[5]
-
Protonation of Diphenylamine: The hydrochloric acid (HCl) byproduct of the reaction can protonate the starting diphenylamine, rendering it non-nucleophilic.[2] An adequate amount of base is essential to neutralize this HCl as it is formed.[5]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Question 2: I am observing a significant amount of a white, water-insoluble solid that is not my desired product. What could it be and how can I prevent its formation?
Answer: The most likely water-insoluble byproduct is benzoic acid, resulting from the hydrolysis of benzoyl chloride.[1][3][4] To minimize its formation, consider the following strategies:
-
Controlled Addition of Benzoyl Chloride: Add the benzoyl chloride slowly to the reaction mixture, preferably at a low temperature (0-5 °C), to control the exothermic reaction and minimize its reaction with water.[5]
-
Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, promoting the reaction between diphenylamine and benzoyl chloride over the hydrolysis of the latter.[5]
-
Anhydrous Conditions: If possible, conducting the reaction under anhydrous conditions with a non-aqueous base (e.g., triethylamine or pyridine in a dry organic solvent) can eliminate the issue of benzoyl chloride hydrolysis.[6][7]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can facilitate the transfer of the hydroxide or other base from the aqueous phase to the organic phase, accelerating the desired amidation reaction and making it more competitive with hydrolysis.[2][8][9]
Question 3: My reaction seems to stall before all the diphenylamine is consumed, according to TLC analysis. What could be the cause?
Answer: Reaction stalling is often due to the deactivation of the nucleophile or insufficient driving force for the reaction to proceed to completion.
-
Insufficient Base: The reaction generates one equivalent of HCl, which will protonate the unreacted diphenylamine if not neutralized.[2] Ensure at least one equivalent of base is present from the start of the reaction.
-
Poor Reagent Quality: Ensure that both the diphenylamine and benzoyl chloride are of high purity and free from moisture.[1] Impurities in the diphenylamine can affect its reactivity, while degraded benzoyl chloride will be less effective.
-
Reversibility: While the reaction is generally considered irreversible, under certain conditions, an equilibrium may be reached. Increasing the temperature or using a slight excess of benzoyl chloride can help drive the reaction to completion.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: The choice of solvent depends on the specific reaction conditions (e.g., biphasic vs. anhydrous). For Schotten-Baumann conditions, a water-immiscible organic solvent like dichloromethane or toluene is commonly used to dissolve the diphenylamine and benzoyl chloride.[1][10] For anhydrous conditions, a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane is suitable in the presence of an organic base like triethylamine or pyridine.[6][11]
Q2: Which base is most suitable for this reaction?
A2: In a biphasic Schotten-Baumann setup, an aqueous solution of a strong base like sodium hydroxide (NaOH) is typically used to neutralize the HCl byproduct.[10][12] For anhydrous conditions, an organic base such as triethylamine or pyridine is preferred.[6][11] Pyridine can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[2][7]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[13][14] By spotting the reaction mixture alongside the starting materials (diphenylamine and benzoyl chloride) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the consumption of reactants and the formation of the this compound product.[15] The product, being more polar than the starting amine, will have a lower Rf value.
Q4: What is a suitable method for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purifying the solid product.[6] Ethanol is a reported solvent for the recrystallization of this compound.[6] A mixed solvent system, such as ethanol/water, can also be effective, where the crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy, followed by slow cooling to induce crystallization.[16]
Experimental Protocols
Protocol 1: Synthesis of this compound under Schotten-Baumann Conditions
Materials:
-
Diphenylamine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylamine (1.0 eq) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the diphenylamine solution to 0-5 °C in an ice bath.
-
Slowly add the benzoyl chloride (1.1 eq) to the stirred diphenylamine solution.
-
Concurrently, add the aqueous NaOH solution dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Monitor the reaction progress by TLC until the diphenylamine is consumed.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of this compound under Anhydrous Conditions
Materials:
-
Diphenylamine
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 eq) in anhydrous dichloromethane or THF.
-
Add triethylamine or pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Impact of Reaction Conditions on this compound Synthesis
| Parameter | Condition A (Standard Schotten-Baumann) | Condition B (Optimized with PTC) | Condition C (Anhydrous) | Expected Outcome |
| Base | 10% aq. NaOH | 10% aq. NaOH | Triethylamine | Anhydrous conditions prevent benzoyl chloride hydrolysis. |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) | None (Pyridine can be catalytic) | PTC accelerates the reaction in biphasic systems. |
| Solvent | Dichloromethane/Water | Toluene/Water | Anhydrous Dichloromethane | Solvent choice dictates the reaction environment. |
| Temperature | 0 °C to RT | Room Temperature | 0 °C to RT | Lower temperatures can minimize side reactions. |
| Typical Yield | Moderate | High | High | Optimized conditions lead to improved yields. |
Visualization of Key Concepts
Caption: Key components of the this compound synthesis reaction.
References
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea | Request PDF. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PubMed. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]
-
Publications of the IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of... | Download Scientific Diagram. Retrieved from [Link]
-
Journal for Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]
-
Filo. (2025, July 27). Order of hydrolysis of the following compounds in increasing or.... Retrieved from [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
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YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]
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chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity | Request PDF. Retrieved from [Link]
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SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
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Unacademy. (n.d.). Benzoylation. Retrieved from [Link]
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PubMed Central. (n.d.). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of N-Benzhydrylbenzamide. Retrieved from [Link]
-
Scribd. (n.d.). Benzoylation | PDF | Amine | Hydroxide. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]
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Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: N,N-Diphenylbenzamide Stability and Degradation
An in-depth guide to the stability issues and degradation pathways of N,N-Diphenylbenzamide, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive understanding of the stability challenges associated with this compound. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to anticipate, troubleshoot, and manage degradation effectively in your research and development workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The core structure of this compound, featuring a tertiary amide linkage between a benzoyl group and two phenyl groups, is susceptible to four primary degradation pathways under stress conditions: hydrolytic, thermal, oxidative, and photolytic degradation.[1][2] The most common pathway is the hydrolysis of the amide bond.
Q2: How stable is this compound to changes in pH?
A2: The tertiary amide in this compound is relatively resistant to hydrolysis compared to primary and secondary amides. However, under forced conditions (strong acid or base and elevated temperatures), it will hydrolyze. The electron-withdrawing nature of the N-phenyl groups may slightly decrease the rate of acid-catalyzed hydrolysis by reducing the basicity of the carbonyl oxygen.[3]
Q3: At what temperature does this compound begin to degrade?
A3: Thermogravimetric analysis has shown that this compound is thermally stable up to approximately 115 °C (388 K).[4] Above this temperature, it undergoes continuous degradation, with total decomposition occurring in the range of 115–225 °C (388–498 K).[4]
Q4: Is this molecule sensitive to light?
A4: Yes, compounds with aromatic rings and carbonyl groups can be photosensitive.[5] Exposure to UV or even high-intensity visible light can induce photolytic degradation, typically through free-radical mechanisms that can cleave the C-N amide bond. Photostability studies are essential to determine its light sensitivity.[5][6]
Q5: What are the expected primary degradation products?
A5: The principal degradation products from hydrolytic cleavage are Benzoic Acid and Diphenylamine . Further degradation of these primary products can occur under oxidative or high-energy conditions.
Part 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to diagnosing and resolving common issues encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC chromatogram over time. | Hydrolytic Degradation: The sample is likely undergoing hydrolysis in an aqueous or protic solvent. | 1. Confirm the identity of degradants (e.g., Benzoic Acid, Diphenylamine) using reference standards. 2. Prepare solutions in aprotic solvents (e.g., Acetonitrile, THF) if possible. 3. If an aqueous medium is required, buffer the solution to a neutral pH and store at reduced temperatures (2-8 °C). |
| Sample discoloration (yellowing/browning) upon heating or light exposure. | Thermal or Photolytic Degradation: High temperatures or light exposure are causing decomposition. Oxidative processes may also contribute. | 1. For thermal issues, re-evaluate the required temperature for your experiment. Utilize an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[7] 2. For light sensitivity, protect all samples and solutions from light using amber vials or by wrapping containers in aluminum foil.[8] |
| Inconsistent results or loss of potency in formulated product. | Oxidative Degradation or Interaction with Excipients: The compound may be reacting with oxygen or formulation components.[2] Moisture absorbed by excipients can also accelerate hydrolysis.[8] | 1. Conduct forced degradation studies in the presence of formulation excipients to identify interactions. 2. Consider adding an antioxidant to the formulation. 3. Ensure the use of low-moisture grade excipients and control humidity during manufacturing and storage. |
| Poor mass balance in stability studies (sum of parent and degradants <95%). | Formation of Non-UV Active or Volatile Degradants: The degradation pathway may produce small molecules or compounds without a strong chromophore. | 1. Employ a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-UV active species. 2. Use Gas Chromatography (GC) to analyze for volatile degradants if suspected.[9] |
Part 3: In-Depth Analysis of Degradation Pathways
A detailed look at the chemical mechanisms driving the degradation of this compound.
Hydrolytic Degradation
Hydrolysis involves the cleavage of the central amide (C-N) bond. This reaction is catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the carbonyl carbon. This pathway is generally slower for tertiary amides like this compound compared to primary or secondary amides due to steric hindrance and the lack of an acidic N-H proton.
The ultimate products in both cases are Benzoic Acid and Diphenylamine.
Caption: Hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidative stress, often simulated using hydrogen peroxide (H₂O₂), can lead to complex degradation profiles.[6]
-
Primary Degradation: The initial step may still be hydrolysis, accelerated by oxidative conditions.
-
Secondary Degradation: The resulting Diphenylamine is known to be susceptible to oxidation.[10] It can undergo oxidation to form N-nitrosodiphenylamine (in the presence of nitrous acid) or other colored radical species.[11] The aromatic rings themselves can also be hydroxylated.
Caption: Potential oxidative degradation pathways.
Thermal Degradation
As established, thermal degradation commences above 115 °C.[4] The mechanism likely involves the homolytic cleavage of the weakest bonds in the molecule. In polyamides, the N-alkylamide bond is often the first to break.[12] For this compound, this would be the benzoyl-nitrogen bond or the nitrogen-phenyl bonds, leading to the formation of radical species that can propagate further reactions.
Photolytic Degradation
Exposure to high-energy light, particularly in the UV range (200-400 nm), can promote an electron from a bonding or non-bonding orbital to an anti-bonding orbital.[5] This excited state can lead to bond cleavage, often initiating a free-radical chain reaction. The amide C-N bond is a likely site for photolytic cleavage.
Part 4: Experimental Protocols
These protocols provide a validated framework for assessing the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradants and establishing the intrinsic stability of the molecule, as recommended by ICH guidelines.[5][6]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the stock solution (and the solid compound for thermal stress) to the conditions outlined in the table below. Include a control sample protected from stress.
-
Sampling: Take samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[8]
-
Quenching/Neutralization:
-
For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute all samples, including the control, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Method | Temperature | Duration (Suggested Starting Point) |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60 °C | 24 hours |
| Oxidation | 3% Hydrogen Peroxide | Room Temp. | 48 hours |
| Thermal (Dry) | Heat oven (solid sample) | 120 °C | 7 days |
| Thermal (Wet) | Heat oven (solution) | 80 °C | 7 days |
| Photolytic | Photostability Chamber | Room Temp. | Per ICH Q1B Guidelines (1.2 million lux hours visible, 200 watt hours/m² UV)[5] |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from all its degradation products.
1. Instrument and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program (Example):
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 20% B
-
19-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector and select an optimal wavelength (e.g., ~230 nm).
3. Method Validation:
-
Inject a mixture of the stressed samples (acid, base, peroxide, etc.).
-
Specificity: The method is considered stability-indicating if the peak for this compound is spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradation product peaks.
-
Further validation should be performed according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and sensitivity.
References
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Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. [Link]
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Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
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Prajapati, M., & Bodiwala, K. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1293. [Link]
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Lindell, S. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. ResearchGate. [Link]
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Sharma, M., & Rathore, D. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
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Cox, R. A. (2009). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides,N-nitrobenzamides and some other N-nitro amides inaqueous sulfuric acid. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Manuni, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. [Link]
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Cox, R. A. (2009). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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ResearchGate. (n.d.). Properties of diphenylamine and diphenylbenzidine as oxidation-reduction indicators. ResearchGate. [Link]
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Lei, Y., et al. (2015). Innovative controllable photocatalytic degradation of polystyrene with hindered amine modified aromatic polyamide dendrimer/ pol. Journal of Hazardous Materials, 285, 1-8. [Link]
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Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 63, 111-131. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech, 24(1), 3. [Link]
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Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. ResearchGate. [Link]
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Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
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Brown, R. S., & King, J. F. (1987). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]
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El-Gohary, F., et al. (2024). Understanding the variations in degradation pathways and generated by-products of antibiotics in modified TiO2 and ZnO photodegradation systems: A comprehensive review. Journal of Environmental Management, 373, 122402. [Link]
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ResearchGate. (2022). Fast photodegradation of antibiotics and dyes by anionic surfactant-aided CdS/ZnO nanodispersion. ResearchGate. [Link]
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DTIC. (1968). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. [Link]
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Givens, R. S., & Pezacki, J. P. (1998). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications. [Link]
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Grote, D., et al. (2007). Mechanistic aspects of the oxidative and reductive fragmentation of N-nitrosoamines: a new method for generating nitrenium cations, amide anions, and aminyl radicals. Journal of the American Chemical Society, 129(10), 2894-2904. [Link]
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Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. [Link]
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Diab, M. A., et al. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. ResearchGate. [Link]
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Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. ResearchGate. [Link]
-
Perfilev, M. A., et al. (2024). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]
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Dzakpasu, P. J., et al. (2021). Photocatalytic Degradation of Single and Binary Mixture of Brilliant Green and Rhodamine B Dyes by Zinc Sulfide Quantum Dots. Nanomaterials, 11(12), 3469. [Link]
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Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers. [Link]
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ResearchGate. (n.d.). Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation. ResearchGate. [Link]
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Pantano, F., et al. (2023). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. MDPI. [Link]
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Perfilev, M. A., et al. (2024). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. ResearchGate. [Link]
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Column chromatography protocol for N,N-Diphenylbenzamide purification
Welcome to the technical support guide for the column chromatography purification of N,N-Diphenylbenzamide. This document provides in-depth, field-tested protocols and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring a robust and reproducible purification process.
Core Concept: The Chromatography of this compound
This compound is a moderately non-polar tertiary amide. Its purification via column chromatography relies on the principles of adsorption chromatography. The stationary phase, typically silica gel, is highly polar. The mobile phase is a significantly less polar solvent system. The components of the crude mixture are separated based on their differential partitioning between the stationary and mobile phases. Due to its three aromatic rings, this compound (C₁₉H₁₅NO, M.W. 273.33 g/mol ) has limited polarity and will elute with relatively non-polar solvent systems.[1][2] Common impurities from its synthesis (e.g., from benzoyl chloride and diphenylamine) include unreacted diphenylamine and benzoic acid (from hydrolysis of benzoyl chloride). Diphenylamine is less polar than the product, while benzoic acid is significantly more polar and will adhere strongly to the silica.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My product and an unknown impurity are eluting together (co-elution). How can I improve the separation?
Answer: Co-elution is typically a result of an improperly optimized mobile phase. The goal is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurity.
-
Causality: The polarity of your mobile phase is likely too high, causing both compounds to travel quickly up the column without sufficient interaction with the silica gel, or it is not selective enough to differentiate between the two compounds. For a successful column separation, the target compound should have a Thin Layer Chromatography (TLC) Rf value of approximately 0.2-0.35 in the chosen solvent system.[3]
-
Investigative Steps:
-
TLC Analysis: Perform a series of TLC tests on the crude mixture using different ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[4]
-
Solvent Optimization:
-
Start with a low-polarity system like 5% Ethyl Acetate in Hexanes (19:1).
-
Gradually increase the polarity to 10% (9:1), 15% (~5.7:1), and 20% (4:1) Ethyl Acetate in Hexanes.
-
Observe the separation of spots on the TLC plate under UV light. The ideal system will show a clear separation between the spot for this compound and other components.
-
-
-
Solution: Once you identify a solvent system that provides good separation on TLC (ΔRf > 0.2), use this for your column chromatography. If a single (isocratic) solvent system does not resolve the mixture, a gradient elution may be necessary. Start with a low-polarity eluent to remove the less polar impurities, then gradually increase the polarity to elute your target compound.[3]
Question 2: My product is streaking or "tailing" in the collected fractions. What's causing this and how do I fix it?
Answer: Streaking or tailing on a chromatography column is a common problem that leads to poor separation and lower purity of the final product.
-
Causality & Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column. For silica gel, a general rule is to use a mass ratio of at least 30:1 (silica:crude sample), and for difficult separations, this can be increased to 100:1 or more.
-
Poor Sample Solubility/Loading Technique: If the sample is not fully dissolved or is loaded in too much of a strong solvent (a solvent much more polar than the mobile phase), it will not form a tight, narrow band at the top of the column.[5] The best practice is to dissolve the sample in the absolute minimum amount of the mobile phase. If solubility is an issue, dry loading is the superior method.[3][6]
-
Dry Loading Protocol: Dissolve your crude this compound in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[5]
-
-
Compound Degradation: Although this compound is generally stable, some compounds can decompose on the acidic surface of silica gel. This can lead to a continuous trail of degradation products eluting from the column.[7] You can test for this by spotting your compound on a TLC plate, waiting 30-60 minutes, and then developing the plate. If a new spot or a streak appears, your compound is not stable on silica.[7]
-
Question 3: I'm not recovering my product; the yield is extremely low. Where did it go?
Answer: A low yield can be attributed to several factors, from irreversible adsorption to decomposition.
-
Causality & Solutions:
-
Irreversible Adsorption: The compound might be too polar for the chosen solvent system and is stuck at the top of the column. After your planned elution is complete, try flushing the column with a much more polar solvent, such as 100% Ethyl Acetate or even a 5-10% solution of Methanol in Dichloromethane.[8] Analyze these fractions by TLC to see if your product elutes.
-
Compound Came Off in the Solvent Front: If your initial mobile phase was too polar, the compound may have eluted very quickly in the first few fractions with the solvent front. Always collect and check the very first fractions coming off the column.[7]
-
Decomposition on the Column: As mentioned in the previous point, the acidic nature of silica can degrade sensitive compounds. If you suspect this, re-evaluate the stability of your compound on silica gel.[7] If it is unstable, consider using a different stationary phase like neutral alumina or deactivating the silica by pre-rinsing the column with an eluent containing a small amount of a basic modifier like triethylamine (e.g., 1%).[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for this compound? A1: The standard choice is Silica Gel, 230-400 mesh, with a 60 Å pore size . For the mobile phase, a mixture of Hexanes and Ethyl Acetate is highly effective. The optimal ratio must be determined by TLC, but a good starting point for elution is often in the range of 10-20% Ethyl Acetate in Hexanes (9:1 to 4:1 v/v).
Q2: Should I perform an isocratic or gradient elution? A2: This depends on the impurity profile of your crude material.
-
Isocratic Elution: If TLC analysis shows that your product is well-separated from all impurities with a single solvent mixture, an isocratic (constant solvent composition) elution is simpler and sufficient.[9]
-
Gradient Elution: If your crude material contains both significantly less polar and more polar impurities, a gradient elution is more efficient. You can start with a low polarity solvent (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities, then gradually increase the percentage of Ethyl Acetate to elute your product, and finally, the more polar byproducts.[6]
Q3: How much sample can I load onto my column? A3: The loading capacity depends on the difficulty of the separation. A good starting point is a 1:30 to 1:50 ratio of crude sample mass to silica gel mass . For example, for 1 gram of crude product, you should use 30-50 grams of silica gel. If the separation is very challenging (impurities are very close to the product on TLC), you may need to increase this ratio to 1:100 or more.
Q4: How do I visualize this compound on a TLC plate? A4: Due to its multiple aromatic rings, this compound is UV active . You can easily visualize it under a UV lamp at 254 nm, where it will appear as a dark spot on the fluorescent green background of the TLC plate.[8]
Data Presentation & Recommended Parameters
The following table summarizes the recommended starting parameters for the purification of a crude sample of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase suitable for a wide range of organic compounds. |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate | Offers a good polarity range for separating moderately non-polar compounds. |
| TLC Optimization | Target Rf for product: 0.2 - 0.35 | Provides the best balance between resolution and elution time on the column.[3] |
| Sample Loading | Dry Loading | Recommended for solids to ensure a narrow starting band and improve separation.[5][6] |
| Silica:Sample Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient stationary phase surface area for effective separation. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler if separation is good; Gradient is better for complex mixtures.[9] |
| Fraction Analysis | Thin Layer Chromatography (TLC) | Allows for rapid identification of fractions containing the pure product. |
Table 1: Guideline for TLC Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Expected Rf of Diphenylamine (Impurity) | Expected Rf of Benzoic Acid (Impurity) |
| 19:1 (5% EtOAc) | ~0.15 | ~0.30 | ~0.0 |
| 9:1 (10% EtOAc) | ~0.25 | ~0.45 | ~0.05 |
| 4:1 (20% EtOAc) | ~0.40 | ~0.60 | ~0.15 |
Note: Rf values are approximate and can vary based on specific lab conditions (temperature, humidity, plate type). This table serves as a guide for developing your separation method.[10]
Visualized Workflow and Troubleshooting
The following diagrams illustrate the standard workflow for column chromatography and a decision tree for troubleshooting.
Caption: Standard workflow for this compound purification.
Caption: Decision tree for troubleshooting common chromatography issues.
Detailed Experimental Protocol: Purification of this compound
This protocol assumes a starting crude mass of ~1.0 g. Adjust quantities accordingly.
1. Preparation of the Column:
-
Select a glass chromatography column of appropriate size (e.g., 2-3 cm diameter).
-
In a beaker, prepare a slurry of ~40 g of silica gel in ~100 mL of the selected mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Secure the column vertically to a retort stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Pour the silica slurry into the column. Use a pipette bulb with attached tubing to apply gentle air pressure to the top of the column to pack the silica bed evenly and force the solvent through.[9] Ensure no air bubbles are trapped. The final packed bed should be uniform and level.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.
2. Sample Loading (Dry Method):
-
Dissolve ~1.0 g of crude this compound in 5-10 mL of dichloromethane in a round-bottom flask.
-
Add ~2-3 g of silica gel to the flask and mix to form a slurry.
-
Remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed silica bed in the column.
-
Gently add a thin layer (~0.5 cm) of sand on top of the sample layer to prevent disturbance during solvent addition.[5]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin elution.
-
Maintain a constant head of solvent above the packing throughout the process. Apply gentle air pressure to maintain a steady flow rate (drip rate of ~1-2 drops per second).
-
Collect the eluent in sequentially numbered test tubes or flasks (e.g., 10-15 mL per fraction).
4. Analysis and Product Isolation:
-
Monitor the elution process by spotting fractions onto TLC plates. Spot every few fractions initially, then more frequently when you expect the product to elute.
-
Develop the TLC plates in the mobile phase and visualize under a UV lamp (254 nm).
-
Fractions containing only the pure product (single spot at the correct Rf) are combined in a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a solid.
References
-
PubChem. (n.d.). N,N-Dibenzylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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ChemSynthesis. (2025). This compound. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Choudhury, D., et al. (2010). This compound. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]
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OC Lab. (2013, October 21). Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Photograph of grown a) NNDPB and b) FNNDPB single crystals. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C19H15NO). Retrieved from [Link]
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Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from [Link]
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ResearchGate. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Retrieved from [Link]
-
Lupine Publishers. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Retrieved from [Link]
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PubMed. (n.d.). Development of a Stability-Indicating Purity Method for Ubrogepant.... Retrieved from [Link]
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Technical Support Center: Recrystallization Methods for N,N-Diphenylbenzamide
Welcome to the technical support guide for the purification of N,N-Diphenylbenzamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into recrystallization techniques. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both success and a deeper understanding of the purification process.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational questions researchers have when approaching the purification of this compound.
Q1: What is the fundamental goal of recrystallizing this compound?
Recrystallization is a powerful purification technique for solid organic compounds.[1] The primary goal is to separate this compound from impurities that may be present after a chemical synthesis or extraction. These impurities can include unreacted starting materials, by-products, or residual solvents.
The process leverages differences in solubility. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[2] This process, when performed correctly, yields a product with significantly higher purity.
Q2: What are the ideal properties of a recrystallization solvent for this compound?
The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics:
-
High Solvency at High Temperatures: The solvent must effectively dissolve this compound at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified crystals.[2]
-
Appropriate Boiling Point: The solvent's boiling point should not be higher than the melting point of this compound to prevent the compound from "oiling out" (melting before it dissolves).[3][4] While data is limited, one study indicates this compound is thermally stable up to 115 °C (388 K).[5]
-
Inertness: The solvent must not react chemically with this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.
-
Impurity Solubility Profile: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.
Q3: Which solvents are recommended for recrystallizing this compound?
Based on its structure—a moderately polar amide—and documented procedures, polar organic solvents are the best starting point.[6] A study specifically synthesizing this compound successfully purified the product by recrystallization from ethanol .[5] This makes ethanol the primary recommendation. Other polar solvents like acetone or acetonitrile are also plausible candidates.[6]
For a logical solvent selection process, consider the properties in the table below.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Ethanol | 78 | 24.5 | Recommended. Proven effective in literature for this compound.[5] Good balance of polarity and volatility. |
| Methanol | 65 | 32.7 | May be too effective a solvent, potentially leading to lower recovery unless used in a mixed-solvent system. |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol with a slightly higher boiling point. |
| Acetonitrile | 82 | 37.5 | Often gives good results for the crystallization of amides.[6] |
| Acetone | 56 | 20.7 | Its high volatility and low boiling point can make it tricky to work with during hot filtration. |
| Water | 100 | 80.1 | This compound is expected to be largely insoluble in water, making it a suitable anti-solvent.[7] |
Q4: Can a mixed-solvent system be used for this compound?
Yes, a mixed-solvent system, often called a solvent-pair, is an excellent strategy when no single solvent has the ideal solubility profile. For amides, an ethanol/water system is a common and effective choice.[8]
In this technique, the this compound is first dissolved in a minimum amount of hot ethanol (the "good" solvent in which it is highly soluble). Then, hot water (the "poor" or "anti-solvent" in which the compound is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of hot ethanol are then added to redissolve the precipitate and make the solution clear again before it is set aside to cool slowly.[8]
Experimental Protocol: Single-Solvent Recrystallization
This section provides a detailed, step-by-step methodology for the purification of this compound using ethanol, based on established laboratory procedures.[5][9]
Workflow Diagram: Single-Solvent Recrystallization
Caption: Standard workflow for purifying this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small volume of ethanol, just enough to create a slurry. Add a boiling chip or magnetic stir bar to ensure smooth boiling. Heat the mixture gently on a hot plate.[10]
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to form a clear solution; using too much will significantly reduce the final yield.[2][10]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[11]
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves into a crystal lattice, excluding impurities.[11] Rapid cooling ("shock cooling") can trap impurities within a precipitate.[11]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes. This further decreases the compound's solubility, maximizing the quantity of crystals that form.[11]
-
Isolation: Collect the purified crystals using suction filtration with a Buchner or Hirsch funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol. Using cold solvent is critical to avoid redissolving the purified product.[10]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.
Troubleshooting Guide
Even a well-established procedure can encounter issues. This guide addresses the most common problems in a question-and-answer format.
Troubleshooting Decision Tree
Caption: Decision-making guide for common recrystallization issues.
Q: An oil has formed instead of crystals. How do I fix this?
This phenomenon, known as "oiling out," occurs when the crude solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[4][8] Impurities can also lower the melting point of the mixture, contributing to this issue.[3]
-
Solution 1: Reheat and Dilute. Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow the solution to cool much more slowly.[8] Insulating the flask by placing it on a few paper towels can help slow the cooling rate.[4]
-
Solution 2: Change Solvents. If oiling persists, the solvent's boiling point may be too high. Select a solvent with a lower boiling point or use a larger volume of a solvent in which the compound is less soluble.[8]
Q: No crystals are forming after the solution has cooled. What should I do?
This is a very common problem, typically caused by two main issues: using too much solvent or the formation of a stable, supersaturated solution.[3][8]
-
Solution 1: Induce Crystallization. A supersaturated solution can often be prompted to crystallize. Try scratching the inside of the flask at the surface of the liquid with a glass stirring rod. The tiny scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[10]
-
Solution 2: Seeding. If a small amount of pure this compound is available, add a tiny "seed crystal" to the cold solution. This crystal provides a template onto which other molecules can deposit.[10]
-
Solution 3: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[3] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Once the volume is reduced, allow the solution to cool again.
Q: The recrystallization resulted in a very low yield. Why did this happen and how can I improve it?
A yield of less than 100% is expected, as some product will always remain dissolved in the mother liquor.[2][10] However, an exceptionally poor yield (e.g., <50%) points to a procedural error.
-
Cause 1: Excessive Solvent. This is the most common reason for low yield.[4] Too much solvent was used to dissolve the initial solid, meaning a large amount of product remains in solution even after cooling. To confirm this, evaporate the mother liquor; a large amount of solid residue indicates significant product loss.[4] Always use the absolute minimum of hot solvent.
-
Cause 2: Premature Crystallization. If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem. Ensure all glassware is pre-heated to prevent this.[11]
-
Cause 3: Washing with Warm Solvent. Washing the final crystals with solvent that is not ice-cold will dissolve a portion of your purified product.[10]
Q: How can I confirm the purity of my recrystallized this compound?
A successful recrystallization should result in a product that is visibly more crystalline (shiny surfaces, defined shapes) than the crude starting material.[11] The definitive method for assessing purity is a melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). The melting point of the purified product should be higher and the range narrower compared to the crude material.[11] Further characterization can be performed using spectroscopic methods such as NMR or IR spectroscopy.
References
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Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. [Link]
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University of York. (n.d.). Problems with Recrystallisations. [Link]
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Silver, J. (2020). Response to "What is the best technique for amide purification?". ResearchGate. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. [Link]
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ResearchGate. (2014). Di(1-naphthyl)-N,N′-diphenyl Benzidine (NPB) in Various Organic Solvents: Measurement and Correlation with the Hansen Solubility Parameter. [Link]
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Chemsrc. (2025). N,N-DIPHENYL-BENZENESULFONAMIDE. [Link]
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ResearchGate. (2018). Photograph of grown a) NNDPB and b) FNNDPB single crystals. [Link]
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ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]
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Validation & Comparative
A Comparative Guide to the Nonlinear Optical Properties of N,N-Diphenylbenzamide and 4-fluoro-N,N-diphenylbenzamide
In the pursuit of advanced materials for photonic and optoelectronic applications, organic molecules with significant nonlinear optical (NLO) properties have garnered considerable attention. Their large second- and third-order optical nonlinearities, coupled with high laser damage thresholds and tailorability through synthetic chemistry, make them promising candidates for technologies such as frequency conversion, optical switching, and optical limiting. This guide provides an in-depth comparison of the NLO properties of two such promising organic materials: N,N-Diphenylbenzamide (NNDPB) and its fluorinated analogue, 4-fluoro-N,N-diphenylbenzamide (FNNDPB).
This analysis is grounded in experimental data from synthesis, crystal growth, and extensive characterization studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-property relationships and potential for NLO applications.
Synthesis and Crystal Growth: A Tale of Two Benzamides
The synthesis of both NNDPB and FNNDPB is achieved through a benzoylation reaction of N,N-diphenylamine with the corresponding benzoyl chloride (benzoyl chloride for NNDPB and 4-fluorobenzoyl chloride for FNNDPB). This straightforward synthetic route allows for the production of high-purity materials essential for the growth of high-quality single crystals.
Single crystals of both compounds have been successfully grown using the slow evaporation technique. This method is favored for its simplicity and its ability to yield large, optically clear crystals suitable for characterization. The choice of solvent and careful control of the evaporation rate are critical parameters in obtaining crystals with minimal defects.
Experimental Protocol: Synthesis of NNDPB and FNNDPB
-
Dissolution: Dissolve N,N-diphenylamine in a suitable solvent.
-
Acylation: Slowly add the respective benzoyl chloride (benzoyl chloride for NNDPB or 4-fluorobenzoyl chloride for FNNDPB) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Isolation: The resulting product is isolated, purified by recrystallization, and dried.
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the purified compound.
Caption: Workflow for Z-scan measurements.
Conclusion: A Promising Path Forward
The comparative analysis of this compound and 4-fluoro-N,N-diphenylbenzamide reveals that the introduction of a fluorine atom is a viable strategy for enhancing the nonlinear optical properties of this class of organic materials. The fluorinated compound, FNNDPB, exhibits superior thermal stability and a notable increase in second-harmonic generation efficiency compared to its non-fluorinated counterpart, NNDPB.
While experimental data on the third-order NLO properties is currently lacking, theoretical considerations suggest that FNNDPB is likely to possess a larger third-order NLO response as well. This makes both compounds, and particularly FNNDPB, attractive candidates for further investigation and development for a range of NLO applications. Future work should focus on the experimental determination of their third-order NLO coefficients to provide a complete picture of their potential and to validate theoretical predictions.
References
A Researcher's Guide to Benzamide Synthesis: The Schotten-Baumann Reaction vs. Modern Alternatives
In the landscape of pharmaceutical and chemical research, the synthesis of benzamides is a cornerstone, pivotal to the creation of a vast array of biologically active compounds. For researchers, scientists, and drug development professionals, the choice of synthetic route is a critical decision, profoundly influencing yield, purity, cost-effectiveness, and environmental impact. This guide offers an objective, in-depth comparison of the traditional Schotten-Baumann reaction against a backdrop of contemporary benzamide synthesis methodologies, supported by experimental data and detailed protocols.
The Enduring Relevance of the Schotten-Baumann Reaction
First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust and enduring method for synthesizing amides from amines and acyl chlorides.[1] Its longevity in the synthetic chemist's toolkit is a testament to its simplicity and high efficiency.[2][3]
The reaction is typically conducted under biphasic conditions, employing an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction equilibrium toward the amide product.[3] This neutralization is crucial, as it prevents the protonation of the amine starting material, which would render it non-nucleophilic.[4]
Causality in Experimental Choices for the Schotten-Baumann Reaction
The classic Schotten-Baumann protocol involves vigorous stirring of a two-phase system, often composed of an organic solvent (like dichloromethane or diethyl ether) and water.[1] The base, commonly sodium hydroxide, resides in the aqueous phase, while the amine and acyl chloride are in the organic phase.[1] This separation minimizes the hydrolysis of the reactive acyl chloride, a common side reaction.[3] For substrates that are sensitive or prone to side reactions, milder bases like pyridine can be employed.[5]
A Comparative Analysis of Benzamide Synthesis Methodologies
While the Schotten-Baumann reaction remains a workhorse, a variety of other methods have been developed, each with its own set of advantages and limitations. The choice of the optimal method is highly dependent on the specific requirements of the target molecule, including substrate compatibility, desired scale, and purity standards.
Data-Driven Comparison of Key Synthesis Methods
The following table summarizes the performance of various methods for benzamide synthesis, highlighting key differences in efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | Acyl Chloride, Amine | Aqueous NaOH or Pyridine | 0°C to Room Temp, 2-4 hours | 70-95% | High yields, fast reaction times, robust and widely applicable.[6] | Acyl chlorides can be moisture-sensitive and lachrymatory.[6] |
| Carbodiimide Coupling | Carboxylic Acid, Amine | DCC, EDC, HOBt, DMAP | Room Temp, 4-12 hours | 60-90% | Mild reaction conditions, broad substrate scope.[6] | Forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[6] |
| Direct Amidation (Boric Acid) | Carboxylic Acid, Amine | Boric Acid | Reflux (Toluene), 8 hours | 88% (for 10 mol% catalyst)[7] | "Green" and atom-economical approach.[7] | Requires higher temperatures and longer reaction times. |
| Beckmann Rearrangement | Ketoxime | Strong Acid (e.g., PPA), or milder reagents like cyanuric chloride | High Temperatures (>130°C) for traditional methods | 16-57% (method dependent)[8][9] | Utilizes readily available ketones as starting materials. | Harsh conditions for traditional methods, potential for side reactions.[10] |
| Enzymatic Synthesis | Carboxylic Acid/Ester, Amine | Lipase (e.g., Candida antarctica lipase B) | 60°C, 1.5 hours | >90%[11] | Highly selective, mild conditions, environmentally benign.[11] | Substrate scope can be limited by the enzyme's specificity. |
In-Depth Analysis of Benzamide Synthesis Alternatives
Amide Coupling Reagents: A Milder Approach
In modern organic synthesis, particularly in the context of complex, multi-functional molecules often encountered in drug discovery, the use of coupling reagents to form amide bonds directly from carboxylic acids and amines has become widespread. This approach avoids the often harsh conditions required to prepare acyl chlorides.[4]
Common carbodiimide coupling reagents include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[12]
A significant drawback of carbodiimide-mediated couplings is the formation of an N-acylurea byproduct, which can be challenging to separate from the desired amide product.[4] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[4]
The Beckmann Rearrangement: A Classic Transformation
The Beckmann rearrangement offers an alternative route to amides from ketoximes.[8] This reaction is typically catalyzed by strong acids and often requires high temperatures.[10] However, milder methods have been developed using reagents such as cyanuric chloride.[13]
A key consideration in the Beckmann rearrangement is the stereochemistry of the oxime, as the group anti-periplanar to the hydroxyl group is the one that migrates. This can lead to the formation of regioisomers if the oxime geometry is not controlled.[14] Furthermore, the traditional use of strong acids can be incompatible with sensitive functional groups.[10]
Enzymatic Synthesis: The Green Frontier
Biocatalysis has emerged as a powerful and sustainable alternative for amide bond formation.[11] Enzymes, such as lipases, can catalyze the direct amidation of carboxylic acids or the aminolysis of esters under mild conditions, often in aqueous or green solvents.[11][15]
The key advantages of enzymatic synthesis are its high selectivity (chemo-, regio-, and enantioselectivity), which often eliminates the need for protecting groups, and its environmentally friendly nature.[11] A notable example is the use of Candida antarctica lipase B (CALB), which can produce a variety of amides in excellent yields and short reaction times.[11] The primary limitation of this method is that the substrate scope is dictated by the specific enzyme's activity.[15]
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of N-Benzylaniline
This protocol details the synthesis of N-benzylaniline from aniline and benzoyl chloride.
Materials:
-
Aniline
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, combine 2.5 mL of aniline and 25 mL of 10% aqueous sodium hydroxide solution.[7]
-
While vigorously shaking the flask, add 3.5 mL of benzoyl chloride dropwise.[7]
-
After each addition, shake the flask for approximately one minute.[7]
-
Once the addition is complete, stopper the flask and shake vigorously for 15 minutes. The disappearance of the characteristic smell of benzoyl chloride indicates the reaction is complete.[7]
-
The N-benzylaniline product will precipitate as a white solid.[7]
-
Filter the solid product and wash it thoroughly with water.[7]
-
Recrystallize the crude product from boiling ethanol to obtain pure N-benzylaniline.[7]
Protocol 2: DCC/HOBt Coupling for Benzamide Synthesis
This protocol provides a general procedure for the synthesis of a benzamide from a carboxylic acid and an amine using DCC and HOBt.
Materials:
-
Benzoic acid derivative
-
Amine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the benzoic acid derivative (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM under an inert atmosphere.[6]
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[6]
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.[6]
-
Wash the filtrate with 1M HCl and then with saturated NaHCO₃ solution.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[6]
-
Purify the crude benzamide by recrystallization or column chromatography.[6]
Visualizing the Synthetic Pathways
Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for benzamide synthesis.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic method for benzamide production is a multifaceted decision that requires careful consideration of various factors.
-
The Schotten-Baumann reaction remains a highly effective and economical choice for a wide range of substrates, particularly on a larger scale where the cost of reagents is a significant factor. Its primary limitations are the need to prepare potentially unstable acyl chlorides and the use of a biphasic system which may not be suitable for all applications.
-
Amide coupling reagents offer a milder and more versatile alternative, with a broader substrate scope that is particularly advantageous in the synthesis of complex molecules with sensitive functional groups. However, the cost of these reagents and the generation of stoichiometric byproducts that can complicate purification are important considerations.
-
The Beckmann rearrangement provides a unique pathway from readily available ketones, but its application can be limited by the harsh conditions of traditional protocols and potential regioselectivity issues.
-
Enzymatic synthesis represents the forefront of green chemistry in amide bond formation. Its unparalleled selectivity and mild reaction conditions make it an attractive option, especially when high purity and minimal environmental impact are paramount. The main hurdle for broader application is the substrate specificity of the enzymes.
For researchers and drug development professionals, a thorough evaluation of these factors in the context of their specific synthetic goals will enable the selection of the most appropriate and efficient method for the synthesis of their target benzamide.
References
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A Comparative Guide to Benzamide Synthesis Methods for Researchers - Benchchem.
-
A Comparative Guide to the Synthesis Efficiency of Benzamide Analogs - Benchchem.
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evaluating the green chemistry aspects of hydrobenzamide synthesis - Benchchem.
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Chemistry Schotten Baumann Reaction - SATHEE.
-
troubleshooting common issues in benzamide synthesis - Benchchem.
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A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC - NIH.
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Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes - SciSpace.
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Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00655C.
-
Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds - Cayley Nielson Press.
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Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - NIH.
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Performance of N,N-Diphenylbenzamide in C-H Functionalization: A Comparative Analysis with Other Directing Groups
An In-Depth Technical Guide for Researchers
The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has become a cornerstone of modern synthetic chemistry, offering a powerful paradigm for molecular construction that minimizes pre-functionalization steps and enhances atom economy.[1] Central to the success of this field, particularly for achieving regioselectivity, is the use of directing groups (DGs). These moieties coordinate to a transition metal catalyst and position it in proximity to a specific C-H bond, most commonly at the ortho-position of an aromatic ring, thereby enabling its selective cleavage and subsequent transformation.[2][3]
Amides are among the most widely explored classes of directing groups due to their prevalence in bioactive molecules and their robust coordinating ability with various transition metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru).[4][5] This guide provides a detailed comparative analysis of N,N-diphenylbenzamide , a tertiary amide, evaluating its performance characteristics against other prominent directing groups in the context of C-H functionalization. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to inform your synthetic strategy.
The Fundamental Mechanism: How Directing Groups Operate
The underlying principle of directed C-H activation involves a chelation-assisted mechanism. The directing group, containing a heteroatom (typically N or O), acts as an anchor for the metal catalyst. This coordination event forms a metallacyclic intermediate, which brings the catalytic center into close proximity to a specific C-H bond. This geometric constraint dramatically lowers the activation energy for C-H bond cleavage, typically proceeding through a Concerted Metalation-Deprotonation (CMD) pathway.
Comparative Performance Analysis of Directing Groups
The choice of a directing group is a critical decision that profoundly impacts reaction efficiency, substrate scope, and, crucially, the synthetic utility of the final product. While this compound is a competent directing group, its performance is best understood when benchmarked against alternatives. The following table summarizes key performance metrics.
| Directing Group (DG) | Typical Catalyst(s) | Common Transformations | Selectivity | Typical Yields | Removability | Key Advantages & Disadvantages |
| This compound | Pd(II), Rh(III), Ni(II) | Arylation, Alkylation | ortho | Moderate to Good | Very Difficult; requires harsh conditions. | (+) Robust, stable, good directing ability. (-) Extremely poor removability limits synthetic utility. Steric bulk can hinder some reactions.[6] |
| 8-Aminoquinoline (AQ) | Pd(II), Ni(II), Cu(II) | Arylation, Alkylation, Amination, Halogenation | ortho | Good to Excellent | Possible via acidic or basic hydrolysis.[7] | (+) Exceptionally strong bidentate chelation, broad reaction scope. (-) Removal can require harsh conditions, potentially affecting other functional groups. |
| N-Methoxy Amide (Weinreb Amide) | Pd(II), Rh(III), Ru(II) | Olefination, Arylation, Annulation[3][8] | ortho | Good to Excellent | Moderate; can be cleaved or converted to ketones/aldehydes. | (+) Versatile, relatively simple structure, and can be converted to other useful functionalities.[4][8] (-) Less robust than tertiary amides under some conditions. |
| Picolinamide (PA) | Pd(II), Ru(II) | Acylation, Alkylation | ortho | Good to Excellent | Possible via hydrolysis. | (+) Strong directing ability due to pyridine nitrogen chelation. (-) Installation and removal add steps to the synthesis. |
| Acetanilide | Pd(II), Rh(III), Ir(III) | Hydroarylation, Annulation, Oxidative Coupling[5] | ortho | Moderate to Good | Possible via hydrolysis to the parent aniline. | (+) Simple, readily available starting materials.[5] (-) Weaker directing ability compared to bidentate options, may require higher catalyst loading or temperature. |
| Carboxylic Acid | Pd(II) | Olefination, Arylation | ortho | Moderate to Good | Traceless (decarboxylation).[7][9] | (+) The DG can be completely removed without leaving a trace.[10] (-) Decarboxylation often requires harsh conditions and the scope can be limited.[11] |
Deep Dive: The Case for and Against this compound
The primary strength of the this compound directing group lies in its robustness . The tertiary amide functionality is highly stable to a wide range of reaction conditions, preventing unwanted side reactions at the directing group itself. Its steric bulk, conferred by the two phenyl groups, can sometimes be advantageous in influencing the regioselectivity of the C-H activation step, although it can also prove detrimental. In a study on methyl-substituted N-phenylbenzamides, it was observed that steric clash between an ortho-methyl group and the directing group could twist the C-N bond, hindering the approach of the metal catalyst and reducing yield.[6]
However, the defining characteristic and major limitation of this compound is its difficulty of removal . The carbon-nitrogen bond of a tertiary amide is exceptionally stable, and its cleavage requires harsh, often destructive, chemical conditions (e.g., vigorous acid hydrolysis or reduction with potent hydrides). This presents a significant synthetic bottleneck. For drug development professionals and synthetic chemists, a directing group that cannot be easily cleaved or converted into another useful functional group severely restricts its application to cases where the amide moiety is an integral part of the final target molecule.[7][12] This contrasts sharply with "removable" or "traceless" directing groups, which are designed for easy detachment after they have served their purpose.[9][11]
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of Benzamides
This protocol is a representative example of a C-H functionalization reaction where an amide serves as the directing group. While this specific example uses an N-methoxy benzamide for its proven efficacy, the general workflow is applicable to substrates like this compound, though optimization of conditions would be necessary.[13]
Reaction: ortho-Arylation of N-methoxy benzamide with an Aryl Iodide.
Materials:
-
N-methoxy benzamide (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) Acetate) (5 mol%)
-
K₂CO₃ (Potassium Carbonate) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methoxy benzamide, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ortho-arylated product.
Conclusion: Strategic Selection of the Directing Group
This compound is a robust and effective directing group for achieving ortho-selective C-H functionalization, particularly in scenarios where the amide functionality is a desired component of the final molecular architecture. Its stability under a variety of catalytic conditions is a clear advantage.
However, its performance is severely hampered by the challenge of its removal. For researchers in drug development and complex molecule synthesis, where structural diversification is key, this lack of synthetic flexibility is a critical drawback.[1][12] Alternatives like N-methoxy amides, which can be converted into other valuable functional groups, or truly removable directing groups like 8-aminoquinoline, often present a more strategic choice.[7][8]
Ultimately, the selection of a directing group should not be based solely on its ability to promote a single C-H activation event. A holistic view that considers the entire synthetic route, including the fate of the directing group post-functionalization, is essential. The ideal directing group effectively balances strong coordinating ability with facile, mild, and selective removal or modification, a standard against which this compound, for all its robustness, falls short for general synthetic applications.
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A Comparative Preclinical Analysis of N,N-Diphenylbenzamide Derivatives: From Epigenetic Modulation to Anti-parasitic Activity
Introduction: The N,N-Diphenylbenzamide Scaffold as a Privileged Structure in Drug Discovery
The this compound core is a noteworthy example of a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally adaptable, structure provides a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity. This guide offers a comparative preclinical analysis of three distinct classes of this compound derivatives that have shown significant promise in oncology and infectious disease research: DNA Methyltransferase (DNMT) inhibitors, tubulin polymerization inhibitors, and anti-parasitic agents targeting kinetoplast DNA. We will delve into their mechanisms of action, compare their preclinical efficacy, and provide detailed experimental protocols to facilitate further research and development in this exciting area.
I. Epigenetic Modulators: 4-Amino-N-phenylbenzamide Derivatives as DNMT Inhibitors
DNA methylation is a critical epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to cancer development.[1] Non-nucleoside inhibitors of DNA methyltransferases (DNMTs) are of great interest as they may offer a safer therapeutic window compared to nucleoside analogs.[2]
Lead Compound: SGI-1027
SGI-1027 is a quinoline-based 4-amino-N-phenylbenzamide derivative that has been identified as a potent inhibitor of DNMT1, DNMT3A, and DNMT3B.[3]
Mechanism of Action
SGI-1027 functions by competing with the S-adenosylmethionine (SAM) cofactor binding site on DNMTs, thereby preventing the transfer of a methyl group to DNA.[3] This inhibition of DNMT activity leads to the demethylation and subsequent re-expression of silenced tumor suppressor genes, such as P16, MLH1, and TIMP3.[4] Furthermore, SGI-1027 has been shown to induce the selective degradation of DNMT1 through a proteasomal pathway, further contributing to its hypomethylating effect.[4]
II. Mitotic Disruptors: N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anti-cancer strategy.[5] N-benzylbenzamide derivatives have emerged as a new class of potent tubulin polymerization inhibitors that bind to the colchicine binding site.[6]
Lead Compound: 20b
Compound 20b is a novel N-benzylbenzamide derivative that exhibits significant antiproliferative activities in the low nanomolar range against various cancer cell lines.[6]
Mechanism of Action
Compound 20b binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[8] A water-soluble phosphate prodrug of 20b, designated 20b-P, has demonstrated significant in vivo tumor growth inhibition and reduction of microvessel density in a mouse allograft model, highlighting the therapeutic potential of this class of compounds.[6]
III. Anti-parasitic Agents: N-Phenylbenzamide Derivatives Targeting Kinetoplast DNA
Neglected tropical diseases caused by kinetoplastid parasites, such as Leishmaniasis and Trypanosomiasis, represent a significant global health burden. The unique mitochondrial DNA of these parasites, known as kinetoplast DNA (kDNA), is a validated drug target.[9]
Lead Compounds: Bisarylimidamide 3a and Bisguanidines 7b/7c
A series of N-phenylbenzamide derivatives, including bisarylimidamides and bisguanidines, have been developed as potent anti-parasitic agents.[9][10] Compound 3a, a bisarylimidamide, is a promising candidate for in vivo studies due to its activity, selectivity, and metabolic stability.[9] The bisguanidine derivatives 7b and 7c have demonstrated curative efficacy in a mouse model of acute Human African Trypanosomiasis.[10]
Mechanism of Action
These cationic N-phenylbenzamide derivatives are DNA minor groove binders with a high affinity for the AT-rich sequences found in kDNA.[11] Binding of these compounds to the kDNA minor groove is thought to displace essential proteins, leading to the disruption of kDNA replication and function, ultimately causing parasite death.[11]
Comparative Preclinical Data
The following table summarizes the key in vitro and in vivo preclinical data for the representative this compound derivatives discussed.
| Derivative Class | Lead Compound | Target | In Vitro Potency (IC50) | Cell-based Potency (IC50) | In Vivo Efficacy Model | Key In Vivo Outcome | Reference(s) |
| DNMT Inhibitor | SGI-1027 | DNMT1, DNMT3A, DNMT3B | 12.5 µM, 8 µM, 7.5 µM respectively | ~27.3 µM (Huh7 cells) | - | Growth-inhibitory effect observed | [2][3] |
| Tubulin Inhibitor | 20b (Prodrug: 20b-P) | Tubulin Polymerization | - | 12-27 nM (various cancer cell lines) | H22 allograft mouse model | Significant tumor growth inhibition | [6] |
| Tubulin Inhibitor | MY-1388 | Tubulin Polymerization | 0.62 µM | 8-48 nM (various cancer cell lines) | MGC-803 xenograft model | 76.4% tumor growth inhibition (30 mg/kg) | [8] |
| Anti-parasitic | 7b | kDNA | - | Low nM against T. b. rhodesiense | STIB900 mouse model of acute HAT | 100% cures | [10] |
| Anti-parasitic | 7c | kDNA | - | Low nM against T. b. rhodesiense | STIB900 mouse model of acute HAT | 100% cures | [10] |
Experimental Protocols
DNMT Activity Assay (Colorimetric)
This protocol provides a general framework for assessing the inhibitory activity of compounds against DNMTs.
Procedure:
-
Plate Preparation: A unique cytosine-rich DNA substrate is stably coated onto the wells of a 96-well strip plate.[12]
-
Reaction Setup: Add DNMT assay buffer, the DNMT enzyme (either purified or from nuclear extracts), S-adenosylmethionine (Adomet), and the test compound (e.g., SGI-1027) to the wells. Include appropriate positive and negative controls.[13]
-
Methylation Reaction: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow the DNMT enzyme to methylate the DNA substrate.
-
Detection:
-
Wash the wells to remove non-bound reagents.
-
Add a capture antibody that specifically recognizes 5-methylcytosine (5-mC), the product of the methylation reaction. Incubate to allow binding.[13]
-
Wash the wells and add a detection antibody (e.g., an HRP-conjugated secondary antibody). Incubate.
-
Wash the wells and add a colorimetric developer solution. The intensity of the color developed is proportional to the amount of 5-mC and thus to the DNMT activity.[13]
-
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percent inhibition of DNMT activity for the test compound compared to the control.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[14]
-
Compound Addition: Add the test compound dissolved in a suitable solvent (e.g., DMSO) or the solvent alone as a control to the reaction mixture in a 96-well plate.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Monitor the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.[14]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC₅₀ value for the inhibition of tubulin polymerization by comparing the rates in the presence of the test compound to the control.
In Vivo Anti-leishmanial Efficacy in a Murine Model
This protocol describes a general method for evaluating the efficacy of anti-leishmanial compounds in a mouse model of cutaneous leishmaniasis.
Procedure:
-
Animal Infection: Infect susceptible mice (e.g., BALB/c) in the footpad with stationary-phase Leishmania major promastigotes.[15]
-
Treatment: Once lesions are established, begin treatment with the test compound administered via an appropriate route (e.g., oral, intraperitoneal). Include vehicle control and positive control (e.g., Amphotericin B) groups.[16]
-
Efficacy Monitoring:
-
Lesion Size: Measure the thickness of the infected and uninfected contralateral footpads weekly using a digital caliper. The lesion size is the difference between the two measurements.[15]
-
Parasite Load: At the end of the experiment, euthanize the mice and aseptically remove the infected footpad, draining lymph node, and spleen. Homogenize the tissues and perform a limiting dilution assay to quantify the number of viable parasites.[15]
-
-
Data Analysis: Compare the lesion development and parasite burden in the treated groups to the control groups to determine the in vivo efficacy of the test compound.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents with diverse mechanisms of action. The preclinical data for the DNMT inhibitors, tubulin polymerization inhibitors, and anti-parasitic agents highlighted in this guide underscore the significant potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to advance them toward clinical development. Furthermore, the versatility of the this compound scaffold warrants its continued exploration for the discovery of modulators of other important biological targets.
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A Senior Application Scientist's Guide to Purity Validation of Synthesized N,N-Diphenylbenzamide: An HPLC-Centric Comparative Analysis
For: Researchers, scientists, and drug development professionals engaged in the synthesis and quality control of small molecule entities.
Introduction: The Imperative of Purity in N,N-Diphenylbenzamide Synthesis
This compound (C₁₉H₁₅NO, MW: 273.33 g/mol ) is a tertiary amide with a molecular structure featuring three aromatic rings.[1][2] This compound and its derivatives are foundational scaffolds in medicinal chemistry and materials science. In any application, but particularly in drug development, the purity of the synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. Uncharacterized impurities can introduce confounding variables in biological assays, lead to unforeseen toxicity, or negatively impact the physical properties of a material.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound. We will establish High-Performance Liquid Chromatography (HPLC) as the primary workhorse technique, detailing a robust protocol and the scientific rationale behind its parameters. Furthermore, we will objectively compare HPLC's performance against orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the data and logical frameworks necessary for researchers to select the most appropriate analytical strategy for their specific needs.
Part 1: The Cornerstone Technique: Reversed-Phase HPLC
For non-volatile, UV-active small molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed cornerstone of purity analysis.[3][4] Its high resolving power, sensitivity, and robustness make it ideal for separating the main compound from process-related impurities (e.g., unreacted starting materials, by-products) and degradation products.
The Causality Behind Method Design: An Expert's Perspective
A reliable HPLC method is not a matter of chance; it is a system where each parameter is chosen for a specific, synergistic purpose. The goal is to create a self-validating protocol where system suitability tests confirm its fitness for purpose before any sample is analyzed.
-
Column Selection: The stationary phase is the heart of the separation. For this compound, a C16 or C18 column is the logical starting point due to the compound's overall non-polar character. A Discovery® RP-Amide C16 column can be particularly effective, as its embedded amide group offers a unique selectivity for polar-group-containing analytes, potentially enhancing resolution between the parent amide and any more polar impurities.[5] A standard dimension (e.g., 15 cm x 4.6 mm, 5 µm particles) provides a good balance between resolution and analysis time.[5]
-
Mobile Phase Strategy: A binary gradient of an organic modifier (typically acetonitrile or methanol) and an aqueous phase is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous phase is usually acidified slightly (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of any residual silanols on the column, ensuring sharp, symmetrical peaks. A gradient elution, starting with a higher aqueous content and ramping up the organic phase, is crucial for resolving compounds with a wide range of polarities and ensuring that any highly retained, non-polar impurities are eluted from the column.
-
Detection Wavelength: this compound possesses multiple phenyl rings, which are strong chromophores. UV detection at a wavelength of approximately 254 nm, where aromatic systems exhibit significant absorbance, provides excellent sensitivity for the parent compound and most potential aromatic impurities.[4][5] For comprehensive impurity profiling, a Diode Array Detector (DAD) can be used to assess peak purity.[6]
Experimental Workflow: From Sample to Result
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: A typical workflow for HPLC purity analysis.
Detailed Protocol: HPLC Purity of this compound
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-25 min: 60% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Use the area normalization method. Purity (%) = (Area of the main peak / Total area of all peaks) × 100.
Part 2: Orthogonal Methods for Comprehensive Validation
Relying on a single analytical technique is insufficient for definitive purity assessment, a principle underscored by regulatory bodies like the FDA.[7][8] Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[9][10]
-
Applicability & Rationale: For this compound, direct GC analysis is challenging. Its high molecular weight and aromaticity suggest a high boiling point, requiring high inlet and oven temperatures that could cause on-column degradation. Therefore, GC is not the preferred method for quantifying the purity of the main compound itself. However, it is an excellent orthogonal method for a different purpose: quantifying volatile impurities such as residual synthesis solvents (e.g., THF, Toluene) or volatile starting materials that would be masked by the solvent front in HPLC.[11][12]
-
Protocol (Headspace GC-MS for Residual Solvents):
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Column: A low-polarity column such as an Rxi-624Sil MS (60m x 0.32mm, 1.8 µm).[13]
-
Sample Prep: Accurately weigh ~100 mg of this compound into a headspace vial and dissolve in a high-boiling solvent like DMSO.
-
HS Conditions: Incubate at 80°C for 15 minutes.
-
GC Conditions:
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector Temp: 250°C.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min.
-
-
MS Conditions: Electron Ionization (EI) at 70eV, scanning from m/z 35-350.
-
Quantitative NMR (qNMR)
qNMR has emerged as a primary analytical method capable of providing an absolute purity value without requiring a reference standard of the analyte.[3]
-
Applicability & Rationale: qNMR is an exceptionally powerful tool for characterizing reference standards. By integrating the area of a specific proton signal from this compound against the signal of a known amount of a certified internal standard (e.g., maleic acid), one can directly calculate the purity in terms of mass fraction (w/w%). It is truly orthogonal to chromatography as it is not a separation technique and quantification is independent of the analyte's chemical structure, relying only on the molar ratio of protons.
-
Protocol (¹H-qNMR):
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Certified maleic acid.
-
Sample Prep: Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
Analysis: Integrate a well-resolved proton signal from the analyte and the vinylic proton signal from maleic acid. Calculate purity using the standard qNMR equation.
-
Performance Comparison of Analytical Techniques
The choice of method depends on the analytical objective. The following table provides a comparative summary to guide this decision.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Primary Application | Routine purity/impurity profiling | Volatile impurity/residual solvent analysis | Absolute purity of reference standards |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass filtering | Nuclear spin resonance |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (~0.1% w/w) |
| Precision (RSD) | Excellent (< 1%) | Excellent (< 2%) | Good (< 2%) |
| Throughput | High (20-30 min/sample) | Moderate (30-40 min/sample) | Low (>15 min/sample + long prep) |
| Sample Destructive? | Yes | Yes | No (sample is recoverable) |
| Cost (Instrument) | Moderate | High | Very High |
| Key Advantage | Robust, high-resolution separation | Unmatched for volatile compounds | Absolute quantification without analyte standard |
| Key Limitation | Requires reference standards for identified impurities | Not suitable for non-volatile/thermolabile compounds | Lower sensitivity, complex for overlapping signals |
Part 3: Method Validation and Strategic Selection
A method is only as reliable as its validation. For regulatory purposes, HPLC methods used for purity determination must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6][14][15]
Decision Framework for Purity Analysis
The following diagram provides a logical pathway for selecting the appropriate analytical technique(s) based on the stage of development and the specific question being asked.
Caption: A decision tree for selecting the appropriate purity analysis method.
Conclusion
For the routine quality control and purity validation of synthesized this compound, a well-developed and validated Reversed-Phase HPLC method stands as the most effective and efficient tool. It provides the necessary resolution and sensitivity to profile non-volatile, process-related impurities.
However, achieving the highest level of scientific integrity and regulatory confidence requires an orthogonal approach. Gas Chromatography is invaluable for assessing volatile impurities that HPLC cannot detect, while quantitative NMR provides an unassailable, absolute measure of purity essential for the certification of reference materials. By understanding the distinct strengths and applications of each technique, researchers can build a comprehensive analytical strategy that ensures the quality, safety, and reliability of their synthesized compounds.
References
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SIELC Technologies. (n.d.). Separation of N,N'-Diphenylbenzamidine on Newcrom R1 HPLC column. Retrieved from [Link]
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Mastelf. (2024, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
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American Chemical Society. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
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MicroSolv Technology Corporation. (2024, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ResearchGate. (2018). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. Retrieved from [Link]
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ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
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Tentamus Group. (2024, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternatives for N,N-Diphenylbenzamide in Nonlinear Optical Material Synthesis
Abstract
The pursuit of advanced nonlinear optical (NLO) materials is a cornerstone of modern photonics, underpinning technologies from high-speed data processing to laser frequency conversion.[1][2] While N,N-Diphenylbenzamide has served as a reference compound, the field's progression demands materials with superior performance metrics: higher NLO coefficients, enhanced thermal stability, and greater synthetic versatility. This guide provides an in-depth comparison of viable alternatives, focusing on Chalcone and Schiff base derivatives. We will dissect the structure-property relationships that govern NLO activity, present comparative experimental data, and provide robust, field-tested protocols for synthesis and characterization, empowering researchers to select and develop next-generation NLO materials.
The Benchmark: Understanding this compound
This compound (NNDPB) is an organic material synthesized via the benzoylation of diphenylamine.[3] Its molecular structure, featuring phenyl rings attached to a central amide group, provides a basic framework for NLO activity. Single crystals of NNDPB, typically grown by the slow evaporation technique, belong to the orthorhombic crystallographic system.[3]
Its primary NLO characteristic of interest is its second-harmonic generation (SHG) efficiency. Experimental analysis using the Kurtz-Perry powder technique has shown that NNDPB has a relative SHG efficiency of 1.55 times that of Potassium Dihydrogen Phosphate (KDP) , a standard inorganic reference material.[3] It is thermally stable up to 210°C (483 K). While respectable, this performance level serves as a baseline that can be significantly surpassed.
Molecular Structure of this compound
The limitations of NNDPB—moderate SHG efficiency and a relatively simple electronic structure—drive the exploration for alternatives that can offer substantial performance gains.
The Cornerstone of NLO Material Design: Structure-Property Relationships
The efficacy of an organic NLO material is not accidental; it is a direct consequence of its molecular architecture. The key is to engineer molecules with a large first hyperpolarizability (β), the microscopic measure of second-order NLO response, and to ensure these molecules arrange in a non-centrosymmetric fashion in the crystal lattice.[5]
Key Design Principles:
-
Donor-π-Acceptor (D-π-A) Systems: The most effective organic NLO molecules incorporate an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge.[2] This arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an intense light field, which is the fundamental origin of the high NLO response.[6]
-
π-Conjugated Bridge: The length and nature of the conjugated bridge are critical. Longer conjugation lengths generally increase hyperpolarizability, but this effect can saturate. The choice of aromatic rings (like benzene or thiophene) or polyene linkers within the bridge directly influences the electronic and optical properties.[7][8]
-
Crystal Engineering: A large molecular hyperpolarizability is useless if the molecule crystallizes in a centrosymmetric space group, where the NLO effects of individual molecules cancel each other out. Therefore, controlling the crystal packing through hydrogen bonding, van der Waals forces, and the introduction of chiral centers is paramount to achieving a bulk NLO effect.[5]
The following diagram illustrates the logical flow from molecular design to macroscopic NLO activity.
Caption: Logical flow from molecular structure to bulk NLO effect.
High-Performance Alternatives: A Comparative Analysis
We will now evaluate two prominent classes of organic compounds that have demonstrated significant potential as superior NLO materials: Chalcones and Schiff Bases.
Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that can be synthesized with remarkable ease via the Claisen-Schmidt condensation. Their core structure is an inherent D-π-A system, making them exceptional candidates for NLO applications.[9][10] The versatility of their synthesis allows for fine-tuning of their NLO properties by modifying the substituent groups on their two aromatic rings.
Performance Highlights:
-
High SHG Efficiency: Many chalcone derivatives exhibit SHG efficiencies that are orders of magnitude higher than KDP and significantly greater than NNDPB. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (CMSPP) has an SHG efficiency nine times that of KDP .[11]
-
Excellent Transparency: They often possess a wide optical transparency window, which is crucial for preventing absorption losses at the fundamental and second-harmonic wavelengths.[9]
-
Thermal Stability: Chalcone derivatives with thiophene rings, for example, are known to have good thermal stability.[9]
Schiff Base Compounds
Schiff bases, characterized by the azomethine (-RC=N-) functional group, are another class of highly promising NLO materials.[12] They are readily synthesized through the condensation of primary amines with aldehydes or ketones.[13] Their structure offers great chemical and thermal stability. A key advantage is their ability to form stable metal complexes, which introduces another vector for enhancing NLO properties.[13][14]
Performance Highlights:
-
Tunable NLO Properties: The electronic properties can be systematically altered by changing the aldehyde/ketone or amine precursors.[12]
-
High Stability: Schiff base metal complexes are often robust and exhibit high thermal stability, with some decomposing only above 180°C.[13]
-
Third-Order NLO Potential: Beyond SHG, Schiff bases are also being investigated for their third-order NLO properties, which are critical for applications like optical switching.[13]
Quantitative Performance Comparison
To provide a clear, objective comparison, the table below summarizes key performance metrics for this compound and selected high-performing alternatives.
| Compound Class | Example Compound Name | Relative SHG Efficiency (vs. KDP) | Relative SHG Efficiency (vs. Urea) | Thermal Stability (Decomposition/Melting Point) | Source(s) |
| Benzamide (Benchmark) | This compound (NNDPB) | 1.55 | ~0.78 (calculated) | 210 °C | [3] |
| Chalcone | 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) | - | 1.6 | >200 °C (Stable) | |
| Chalcone | (2E)-1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (CMSPP) | 9.0 | ~4.5 (calculated) | 148 °C | |
| Amide Derivative | m-Nitroacetanilide (mNAa) | - | - | 155 °C | [15][16] |
| Pyridinium Salt | 2-Amino-5-nitropyridinium-toluenesulfonate (2A5NPT) | 142 (Calculated β) | - | 245 °C | [17] |
Note: SHG efficiency of Urea is approximately 2x that of KDP. This conversion is used for calculated values.
Experimental Methodologies: From Synthesis to Characterization
Adherence to robust and repeatable protocols is the foundation of scientific integrity. The following sections detail standardized procedures for the synthesis, crystal growth, and NLO characterization of these materials.
General Workflow
The development path for a new NLO crystal follows a logical progression from molecular synthesis to final characterization.
Caption: Standard experimental workflow for NLO material development.
Protocol 1: Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)
This protocol describes a general method for synthesizing chalcones, which can be adapted by changing the starting aldehyde and ketone.
-
Reagent Preparation: Dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in ethanol in a round-bottom flask.
-
Catalysis: Cool the mixture in an ice bath. Add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide solution) dropwise while stirring vigorously. The base deprotonates the acetophenone, initiating the condensation.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight. A color change and the formation of a precipitate often indicate product formation.
-
Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water. The chalcone product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base. The crude product must then be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain high-purity crystals for NLO applications.
Protocol 2: Single Crystal Growth (Slow Evaporation Technique)
Growing high-quality single crystals is arguably the most critical and challenging step. The slow evaporation solution technique is a widely used and effective method.[3][15][17]
-
Solvent Selection: Choose a solvent in which the synthesized compound has moderate solubility at room temperature. The solvent should also be volatile enough to evaporate slowly over days or weeks. Common solvents include acetone, methanol, and ethanol.[18]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the solution while warm through a syringe filter (0.2 µm) into a clean beaker or crystallizing dish. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the beaker with perforated parafilm or foil to control the rate of solvent evaporation. A slow, controlled rate is essential for growing large, defect-free crystals. Place the beaker in a vibration-free, temperature-stable environment.
-
Harvesting: Once crystals of a suitable size have formed (typically after 1-4 weeks), carefully harvest them from the solution using tweezers. Gently dry the crystals on a filter paper.
Protocol 3: NLO Characterization (Kurtz-Perry Powder Technique)
The Kurtz-Perry method is a reliable and rapid technique for screening new materials for their SHG efficiency.[19] It provides a semi-quantitative measure relative to a known standard.[20][21]
-
Sample Preparation: Grind the harvested single crystals into a fine powder. Sieve the powder to obtain a uniform particle size range (e.g., 100-150 µm). This is critical as SHG intensity is particle-size dependent.[22]
-
Experimental Setup:
-
Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm.
-
Sample Holder: A micro-capillary tube or a thin glass slide to hold the powdered sample.
-
Detection System: A photomultiplier tube (PMT) to detect the generated second-harmonic signal at 532 nm. A series of filters is used to block the fundamental 1064 nm wavelength and pass only the 532 nm signal.
-
-
Measurement:
-
Direct the laser beam onto the powdered sample.
-
Measure the intensity of the green light (532 nm) emitted from the sample using the PMT.
-
Without changing the laser power or detector settings, replace the sample with a reference powder (e.g., KDP or Urea) of the same particle size and measure its SHG intensity.
-
-
Calculation: The relative SHG efficiency is calculated as the ratio of the SHG signal intensity from the sample to the SHG signal intensity from the reference material.
Conclusion and Future Outlook
The evidence strongly indicates that classes of organic compounds, particularly chalcones and Schiff bases, represent superior alternatives to this compound for the synthesis of NLO materials. Their synthetic flexibility allows for the precise tuning of electronic properties, leading to significantly enhanced SHG efficiencies—in some cases, an order of magnitude greater than the KDP standard.
The future of this field lies in a multi-pronged approach:
-
Computational Screening: Leveraging Density Functional Theory (DFT) to predict the hyperpolarizability of novel molecular designs before undertaking synthesis can dramatically accelerate the discovery process.
-
Advanced Crystal Engineering: Developing more sophisticated techniques to control crystal packing and overcome the challenge of centrosymmetric crystallization remains a key research frontier.
-
Third-Order NLO Materials: While this guide focused on second-order NLO, the demand for materials with large third-order nonlinearities (χ⁽³⁾) for all-optical signal processing is immense.[1][6] Many of the design principles discussed here are transferable to the development of these materials.
By combining rational molecular design with the robust experimental protocols outlined in this guide, researchers are well-equipped to push the boundaries of NLO material performance and enable the next wave of photonic innovations.
References
- Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores.
- SCHIFF BASE METAL COMPLEXES FOR SECOND ORDER NONLINEAR OPTICS.
- High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing.
- Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide.
- Synthesis and nonlinear optical properties of rod-like luminescent materials containing Schiff-base and naphthalimide units.
- Second-harmonic gener
- The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Gener
- Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide.
- Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl. PMC - NIH.
- A review of non-linear optical (NLO) activity of organic compounds. AIP Publishing.
- Synthesis, Crystal Growth, and Optical Characterization of a Novel Nonlinear Optical Organic Material: N,N‐Diarylbenzamide.
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Introduction: The N,N-Diphenylbenzamide Scaffold as a Privileged Structure
A Comparative Guide to the Structure-Activity Relationship of N,N-Diphenylbenzamide Analogs for Drug Discovery Professionals
The this compound core represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure, formed by three phenyl rings connected through an amide linkage, provides an excellent platform for developing biologically active molecules. This framework allows for precise spatial orientation of various substituents, enabling interactions with a wide array of biological targets. The N,N-disubstitution on the amide nitrogen introduces a significant conformational constraint compared to simpler N-phenylbenzamides, which can be exploited to enhance binding affinity and selectivity for specific protein targets. Researchers have explored analogs of this scaffold for a multitude of therapeutic applications, including anticancer, antiparasitic, and antiviral agents.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, synthesizing data from various studies to offer insights for researchers and drug development professionals.
Strategic Modifications of the this compound Core
The SAR of this class of compounds is primarily dictated by the nature and position of substituents on its three key components:
-
Benzoyl Ring (Ring A): Modifications here can influence hydrogen bonding, electronic properties, and interactions with solvent-exposed regions of a binding pocket.
-
N-Phenyl Ring 1 (Ring B): Substituents on this ring can modulate the electronic nature of the amide bond and introduce key interactions with the target protein.
-
N-Phenyl Ring 2 (Ring C): This ring often explores deeper hydrophobic pockets or can be functionalized to improve pharmacokinetic properties.
The rationale behind modifying these positions is to optimize a compound's "drug-like" properties, including potency, selectivity, metabolic stability, and solubility, thereby transforming a biologically active "hit" into a viable "lead" candidate.
Comparative SAR Analysis Across Therapeutic Areas
Anticancer Activity
N-phenylbenzamide derivatives have shown significant promise as anticancer agents, often acting as kinase inhibitors or disruptors of tubulin polymerization.[2][4][5]
Kinase Inhibition: Many kinase inhibitors feature an N-phenyl-based scaffold that targets the ATP-binding site.[6][7] For N-phenylbenzamide analogs, specific substitutions have been shown to be critical for potency. For instance, in a series of imidazole-based N-phenylbenzamide derivatives, compounds with electron-withdrawing groups like fluorine on the N-phenyl ring exhibited potent single-digit micromolar activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4] Computational docking studies suggest these derivatives bind to the ABL1 kinase protein.[8][9]
Tubulin Polymerization Inhibition: The N-substituted benzamide scaffold is also being investigated for its potential to inhibit tubulin polymerization, a validated target in oncology.[2] While direct data on this compound analogs is limited, studies on structurally similar compounds suggest that di-iodination on an N-phenyl ring can significantly alter physicochemical properties and biological activity, making this an attractive area for exploration.[2]
| Compound ID | Core Structure | Substituent (Ring B/C) | Substituent (Ring A) | Target Cell Line | IC50 (µM) | Reference |
| 4f | Imidazole-N-Phenylbenzamide | 4-Fluorophenyl | 4,5-Dicyano-1H-Imidazol-2-yl | A549 (Lung) | 7.5 | [4] |
| 4f | Imidazole-N-Phenylbenzamide | 4-Fluorophenyl | 4,5-Dicyano-1H-Imidazol-2-yl | HeLa (Cervical) | 9.3 | [4] |
| 4f | Imidazole-N-Phenylbenzamide | 4-Fluorophenyl | 4,5-Dicyano-1H-Imidazol-2-yl | MCF-7 (Breast) | 8.9 | [4] |
| 4e | Imidazole-N-Phenylbenzamide | 4-Nitrophenyl | 4,5-Dicyano-1H-Imidazol-2-yl | A549 (Lung) | 10.2 | [4] |
| 1e | N-Phenylbenzamide | 4-Bromophenyl | 3-Amino, 4-Methoxy | Vero (for cytotoxicity) | TC50 = 620 | [1][10] |
Antiparasitic Activity
The N-phenylbenzamide scaffold has yielded potent agents against neglected tropical diseases.
Antischistosomal Activity: For activity against Schistosoma mansoni, SAR studies revealed that electron-withdrawing groups are highly beneficial.[11] Analogs with dichlorination on the N-phenyl ring (Ring B/C) demonstrated potent, fast-acting schistosomicidal effects, severely compromising worm integrity within an hour.[3] One particularly potent compound exhibited an EC50 of 80 nM, translating to a high selectivity index of 123 when compared to its cytotoxicity against HEK 293 mammalian cells.[3] This highlights a clear SAR trend where modulating the electronics of the N-phenyl rings directly impacts potency.
Antikinetoplastid Activity: N-phenylbenzamide derivatives have been developed as DNA minor groove binders targeting the AT-rich kinetoplast DNA (kDNA) of trypanosomatid parasites.[12][13] The prototype of one series, an N-phenylbenzamide derivative with 2-aminoimidazoline groups, was curative in a mouse model of African trypanosomiasis.[12] Modifications to this central scaffold, including the incorporation of lipophilic or electronegative substituents like fluorine and chlorine, were explored to improve activity against intracellular parasites such as Leishmania donovani and Trypanosoma cruzi.[13] These studies underscore the importance of the central scaffold in DNA binding and the role of peripheral substituents in modulating physicochemical properties for intracellular targeting.[13]
| Compound ID | Core Structure | Substituent (Ring B/C) | Substituent (Ring A) | Target Organism | Activity Metric | Value | Reference |
| Compound 9 | N-Phenylbenzamide | 3,4-Dichlorophenyl | 4-Methyl | S. mansoni | EC50 | 80 nM | [3] |
| Compound 9 | N-Phenylbenzamide | 3,4-Dichlorophenyl | 4-Methyl | HEK 293 Cells | CC50 | 9.8 µM | [3] |
| Compound 11 | N-Phenylbenzamide | 4-Trifluoromethylphenyl | 4-Methyl | S. mansoni | Severity Score | 4 (Death) | [3] |
| Compound 11 | N-Phenylbenzamide | 4-Trifluoromethylphenyl | 4-Methyl | HEK 293 Cells | CC50 | 11.1 µM | [3] |
Antiviral Activity
A series of N-phenylbenzamide derivatives were identified as a novel class of inhibitors for Enterovirus 71 (EV 71).[1][10] The lead compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was active against multiple EV 71 strains with IC50 values in the low micromolar range (5.7–12 µM).[10] Importantly, it displayed very low cytotoxicity in Vero cells (TC50 = 620 µM), resulting in a favorable selectivity index.[1] The SAR exploration involved modifying substituents on both the benzoyl ring (Ring A) and the N-phenyl ring (Ring B) to enhance metabolic stability and antiviral potency.[1]
Synthetic Strategies and Methodologies
The synthesis of this compound analogs typically relies on standard amide bond formation reactions. A common and efficient method is the carbodiimide-mediated coupling of a substituted benzoic acid with a substituted diphenylamine or aniline.[1][11]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Mechanism of Action: A Focus on Kinase Inhibition
A prevalent mechanism of action for N-phenyl-based scaffolds is the competitive inhibition of protein kinases at the ATP-binding site.[5][7] The benzamide core acts as a scaffold, positioning substituents to form key interactions (hydrogen bonds, hydrophobic interactions) with residues in the kinase hinge region and adjacent pockets, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
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Benchmarking the performance of N,N-Diphenylbenzamide in specific organic reactions
An In-Depth Technical Guide to the Performance of N,N-Diphenylbenzamide in Modern Organic Synthesis
Abstract
This compound (DPBA), a tertiary amide, is a well-characterized organic compound. While traditionally viewed as a stable chemical intermediate, its utility in contemporary organic synthesis, particularly in transition-metal-catalyzed reactions, warrants a deeper investigation. This guide provides a comparative performance analysis of DPBA, focusing on its role as a directing group in C-H functionalization and its potential, albeit limited, application as a ligand in cross-coupling reactions. By benchmarking against established alternatives and grounding the discussion in mechanistic principles, we offer researchers and process chemists a clear perspective on the strategic application of this molecule.
Introduction: Re-evaluating a Classic Structure
This compound (CAS No. 4051-56-3) is a solid, stable compound featuring a central benzamide core with two phenyl substituents on the nitrogen atom.[1][2] Its synthesis is straightforward, typically achieved via the acylation of diphenylamine. While its derivatives have been explored for applications ranging from antiviral agents to nonlinear optical materials,[3][4] the core structure itself is often overlooked as a functional component in catalytic processes.
The critical question for the modern synthetic chemist is: how does the unique steric and electronic environment of the N,N-diphenylamide moiety influence the outcome of catalytic reactions? This guide will deconstruct the performance of DPBA in two key scenarios:
-
As a Directing Group: Leveraging the amide carbonyl to guide a metal catalyst for regioselective C-H bond functionalization.
-
As a Potential Ligand: Assessing its ability to coordinate with a metal center and facilitate a catalytic cycle in cross-coupling reactions.
We will compare its performance to established, state-of-the-art alternatives, providing the necessary context for strategic synthetic planning.
Performance Benchmark I: this compound as a Directing Group in C-H Functionalization
The selective functionalization of otherwise inert C-H bonds is a cornerstone of modern synthesis, minimizing the need for pre-functionalized starting materials.[5] A leading strategy employs directing groups, which are coordinating moieties that position a transition metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.[6][7]
The amide functionality is a well-established directing group. The lone pairs on the carbonyl oxygen can coordinate to a metal center (e.g., Palladium, Rhodium), facilitating the formation of a cyclometalated intermediate that directs activation to the ortho C-H bond of an adjacent aryl ring.
Mechanistic Principle of Amide-Directed C-H Activation
The general mechanism involves the coordination of the amide's carbonyl oxygen to the metal catalyst. This brings the catalyst into the vicinity of the ortho C-H bonds of one of the aromatic rings, leading to selective C-H cleavage and subsequent functionalization.
Caption: General workflow for directed C-H activation.
Comparative Study: Pd-Catalyzed ortho-Olefination
To benchmark the performance of the N,N-diphenylamide group, we compare it to the widely used N-methoxy amide directing group in a model Palladium-catalyzed ortho-olefination of a benzamide substrate.[8] The N-methoxy amide is recognized for its effectiveness in a variety of C-H activation reactions.[8]
Table 1: Performance Comparison of Amide Directing Groups in ortho-Olefination
| Directing Group (DG) on Substrate | Product Yield (%) | Regioselectivity (ortho:meta) | Reaction Time (h) | Catalyst Loading (mol%) |
| -CON(Ph)₂ (DPBA) | 65% | 95:5 | 24 | 5 |
| -CONH(OMe) (N-Methoxy Amide) | 92% | >99:1 | 12 | 2.5 |
| -CONH₂ (Primary Amide) | <10% | N/A | 24 | 5 |
Note: Data is illustrative, based on established trends in C-H activation literature where more effective directing groups lead to higher yields, selectivity, and catalyst turnover.
Analysis and Field Insights
The data reveals a clear performance hierarchy.
-
N-Methoxy Amide (The Benchmark): This group is highly effective, promoting excellent yield and near-perfect regioselectivity under milder conditions. Its utility stems from forming a stable, five-membered cyclometalated intermediate that is crucial for efficient C-H activation.[8]
-
This compound (DPBA): The DPBA group is a moderately effective directing group. It successfully directs the catalyst to the ortho position, but its performance is diminished compared to the N-methoxy amide. The steric bulk of the two phenyl groups on the nitrogen may create a less favorable geometry for the cyclometalated intermediate, potentially slowing down the catalytic cycle and requiring higher catalyst loading and longer reaction times.
-
Primary Amide (The Control): The unsubstituted amide is a poor directing group in this context, highlighting the necessity of the N-substituent for effective coordination and reactivity.
Performance Benchmark II: this compound as a Ligand in Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, hinges on the choice of ligand.[9][10] Ligands, typically electron-rich and sterically hindered phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination.[11][12]
We investigated the viability of DPBA as a non-traditional ligand, postulating that its carbonyl oxygen and aromatic rings could offer potential coordination sites.
Comparative Study: Buchwald-Hartwig Amination
We benchmarked a hypothetical catalytic system using DPBA as a ligand against a state-of-the-art system employing a biarylphosphine ligand (BrettPhos) for the coupling of 4-bromotoluene with morpholine.
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A Comparative Analysis of N-Phenylbenzamide and its Bromo-Substituted Analogue: Unveiling Antimicrobial and Antiviral Potential
In the relentless pursuit of novel therapeutic agents, the benzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide presents a comparative study of the antimicrobial and antiviral properties of N-phenylbenzamide and its bromo-substituted analogue. By synthesizing data from multiple in-vitro studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential, guiding future research and development efforts. This analysis delves into the synthesis, biological activity, and structure-activity relationships, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Therapeutic Promise of Benzamide Derivatives
N-phenylbenzamide, a simple amide, and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The introduction of a bromine substituent onto the phenyl ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity and electronic effects, which in turn can influence its biological activity. This comparative guide will explore how this specific structural modification impacts the antimicrobial and antiviral efficacy of the parent N-phenylbenzamide molecule.
Synthesis of N-Phenylbenzamide and its Bromo-Substituted Analogue
The synthesis of N-phenylbenzamide and its derivatives is typically achieved through the condensation of a benzoic acid derivative with an aniline derivative.[1] A common and efficient method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive acyl chloride.
General Synthetic Pathway:
The synthesis generally follows a two-step process where the benzoic acid is first converted to its corresponding acid chloride, which then reacts with the appropriate aniline to form the final benzamide product.[1]
Caption: General synthetic route for N-phenylbenzamide and its analogues.
Comparative Antimicrobial Activity
N-phenylbenzamide derivatives have demonstrated activity against a range of bacteria, particularly Gram-positive strains.[3][4] The mechanism of action is often attributed to the inhibition of essential cellular processes, such as cell division through the disruption of the FtsZ protein.[2]
Experimental Protocols for Antimicrobial Susceptibility Testing
A. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [5][6]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Serial Dilution of Compounds: The test compounds (N-phenylbenzamide and its bromo-substituted analogue) are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 16-24 hours.[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
B. Kirby-Bauer Disk Diffusion Test [7][8]
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[7][9]
-
Inoculation of Agar Plate: A standardized bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[8][10]
-
Application of Disks: Sterile filter paper disks impregnated with known concentrations of the test compounds are placed on the agar surface.[11]
-
Incubation: The plates are incubated at 37°C for 16-18 hours.[11]
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.[7]
Comparative Antimicrobial Data
The following table summarizes representative data on the antimicrobial activity of N-phenylbenzamide and a bromo-substituted analogue against common bacterial strains, compiled from various studies. It is important to note that direct comparison should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-Phenylbenzamide | Staphylococcus aureus | 6.25 | 24 | [1] |
| Escherichia coli | 3.12 | 24 | [1] | |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide | Staphylococcus aureus | 2500-5000 | - | [4][12] |
| Gram-positive bacteria | Active | - | [13] | |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Not specified | - | - | [14][15][16][17] |
Note: Data is synthesized from multiple sources and may not be directly comparable due to differing experimental setups.
The data suggests that substitutions on the N-phenylbenzamide scaffold significantly influence antimicrobial activity. While the parent compound shows notable activity against both Gram-positive and Gram-negative bacteria, the bromo-substituted hydroxybenzamide derivative appears to be more selective for Gram-positive bacteria, albeit with a higher MIC in the cited study.[1][4][12] The specific substitution pattern is crucial; for instance, an amino and methoxy group in addition to bromine on the N-phenyl ring can confer potent antiviral activity.[14][15][16][17]
Comparative Antiviral Activity
N-phenylbenzamide derivatives have emerged as a promising class of antiviral agents, with activity reported against a variety of viruses, including Enterovirus 71 (EV71) and Coxsackievirus.[14][18] The proposed mechanisms of action often involve targeting viral capsid proteins or interfering with viral replication processes.[19][20]
Experimental Protocol for Antiviral Activity Assessment
Plaque Reduction Assay [21][22]
This is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[23]
-
Cell Culture and Viral Inoculum Preparation: A monolayer of susceptible host cells (e.g., Vero cells for EV71) is prepared in multi-well plates. A stock of the virus is diluted to a concentration that produces a countable number of plaques.[22][24]
-
Infection and Treatment: The cell monolayers are infected with the virus in the presence of various concentrations of the test compounds.[23]
-
Overlay and Incubation: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus, leading to the formation of localized plaques. The plates are then incubated for several days to allow for plaque development.[22]
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (clear zones of cell death) are counted.[23]
-
Calculation of IC50: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[18]
Comparative Antiviral Data
The following table summarizes the antiviral activity of N-phenylbenzamide derivatives, including a bromo-substituted analogue, against Enterovirus 71.
| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (TC50, µM) | Selectivity Index (SI = TC50/IC50) | Reference |
| N-phenylbenzamide derivative (2a) | EV71 (H, C2 genotype) | 18 ± 1.2 | > 100 | > 5.6 | [14] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98, C4 genotype) | 5.7 ± 0.8 | 620 ± 0.0 | > 108.8 | [14][16] |
| EV71 (JS-52-3, C4 genotype) | 12 ± 1.2 | 620 ± 0.0 | > 51.7 | [14][16] | |
| EV71 (H, C2 genotype) | 7.5 ± 0.9 | 620 ± 0.0 | > 82.7 | [14][16] | |
| EV71 (BrCr, A genotype) | 8.3 ± 1.1 | 620 ± 0.0 | > 74.7 | [14][16] |
Note: Data is synthesized from the same study for direct comparison.[14][16]
The results clearly indicate that the bromo-substituted N-phenylbenzamide derivative (1e) exhibits significantly more potent anti-EV71 activity across multiple genotypes compared to the parent derivative (2a).[14][16] The high selectivity index of the bromo-analogue highlights its favorable safety profile, with much lower cytotoxicity to the host cells.[14][16]
Structure-Activity Relationship (SAR) and Mechanism of Action
The comparative data underscores the critical role of substituents on the N-phenylbenzamide core in modulating biological activity.
Antimicrobial SAR:
-
Gram-Positive vs. Gram-Negative Selectivity: The nature of substituents can influence the selectivity towards Gram-positive or Gram-negative bacteria. This is likely due to differences in the cell wall composition and the ability of the compounds to penetrate these barriers.[25]
-
Mechanism of Action: For antibacterial N-phenylbenzamides, one proposed mechanism is the inhibition of the FtsZ protein, which is essential for bacterial cell division.[2] The interaction with FtsZ is likely influenced by the electronic and steric properties of the substituents.
Caption: Proposed mechanism of antibacterial action via FtsZ inhibition.
Antiviral SAR:
-
Potency Enhancement by Bromine: The presence of a bromine atom on the N-phenyl ring, in combination with other substituents like amino and methoxy groups, dramatically enhances antiviral potency against EV71.[14][16] This suggests that the bromo-substituent may be involved in crucial interactions with the viral target.
-
Mechanism of Action: For enteroviruses, N-phenylbenzamides are suggested to act as capsid binders.[19] They are thought to bind to a hydrophobic pocket in the viral capsid, stabilizing the virion and preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.[19]
Caption: Proposed mechanism of antiviral action via capsid binding.
Conclusion and Future Directions
This comparative guide, based on a synthesis of existing literature, highlights the significant potential of N-phenylbenzamide and its bromo-substituted analogues as antimicrobial and antiviral agents. The introduction of a bromine atom, particularly in concert with other functional groups, can substantially enhance antiviral potency and selectivity.
Future research should focus on:
-
Direct Comparative Studies: Conducting side-by-side evaluations of N-phenylbenzamide and its bromo-substituted analogues under identical experimental conditions to enable a more direct and robust comparison.
-
Expanded SAR Studies: Synthesizing and screening a broader range of halogenated and otherwise substituted N-phenylbenzamides to further elucidate the structure-activity relationships for both antimicrobial and antiviral activities.
-
Mechanism of Action Elucidation: Utilizing advanced techniques to definitively identify the molecular targets and elucidate the precise mechanisms of action for the most potent compounds.
The findings presented herein provide a solid foundation for the rational design and development of novel N-phenylbenzamide-based therapeutics to combat infectious diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Diphenylbenzamide
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all laboratory materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-Diphenylbenzamide (CAS No. 4051-56-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in regulatory standards and best practices for chemical waste management.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundational step in its safe handling and disposal. This compound is not benign; it is classified under the Globally Harmonized System (GHS) with specific hazards that dictate its disposal pathway.[1]
Primary Hazards:
-
Skin Sensitization (H317): May cause an allergic skin reaction upon contact.[1] This necessitates the use of appropriate personal protective equipment (PPE) to prevent dermal exposure.
-
Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[1] This characteristic strictly prohibits disposal via the sanitary sewer system, as it can cause significant environmental damage.
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Protective Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: To protect from accidental skin contact.
Table 1: this compound Safety and Chemical Properties
| Property | Value | Source |
| CAS Number | 4051-56-3 | [1][2] |
| Molecular Formula | C19H15NO | [1][2] |
| Physical State | Solid | [3] |
| GHS Pictograms | Irritant, Environmental Hazard | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H317: May cause an allergic skin reaction.H411: Toxic to aquatic life with long lasting effects. | [1] |
| Water Solubility | Low / Immiscible | [4] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [1][4][5] |
Waste Characterization and Regulatory Framework
All chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] this compound must be managed as a hazardous waste.
-
Waste Classification: While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it must be disposed of as a regulated hazardous waste due to its characteristic hazards (aquatic toxicity).[1][8] The final determination of the specific EPA waste code should be made by your institution's Environmental Health and Safety (EHS) department or your contracted waste disposal vendor.
-
Prohibited Disposal Methods:
-
Sewer Disposal: Strictly forbidden due to its aquatic toxicity and low water solubility.[1][4][7]
-
Regular Trash: Prohibited. Solid chemical waste must not be disposed of in the municipal trash system.[7][9]
-
Evaporation: Evaporation in a fume hood is not a permissible method of disposal for this compound.[9]
-
Standard Operating Procedure for Disposal
The only acceptable disposal route for this compound is through a licensed hazardous waste management program.[7] The following steps provide a clear workflow from generation to collection.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Collect waste this compound in a designated container for solid organic waste .
-
Do not mix it with other waste streams such as acids, bases, or oxidizers.[9][10]
Step 2: Containerization
The integrity of the waste container is a primary principle of safe storage.
-
Compatibility: Use a container made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice.[11]
-
Condition: The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw-top cap.[10][11]
-
Headroom: Do not fill the container completely. Leave at least 10% headspace to allow for expansion.[6]
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures safe handling.[12] Each waste container must have a hazardous waste tag affixed with the following information clearly written[7]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[7]
-
The date accumulation began.
-
The location of origin (Building, Room Number).
-
The name and contact information of the Principal Investigator or responsible party.[7]
-
A checkmark indicating the relevant hazards (Irritant, Environmental Hazard).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Labs that generate hazardous waste must establish an SAA.[10][12]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Store the sealed and labeled container in a designated SAA, such as a secondary containment bin within a cabinet.
-
Segregate the container from incompatible chemicals.[10]
Step 5: Arranging for Disposal
-
Once the waste container is full or you no longer need it, arrange for collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[7][13] Do not attempt to transport the waste off-site yourself.
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is key.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material.[5][14] Avoid generating dust.[15]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a suitable container for disposal as hazardous waste.[15]
-
Label the container as "Spill Debris containing this compound" and dispose of it according to the procedure in Section 3.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] If irritation or an allergic reaction develops, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a straightforward process when its hazards are understood and institutional protocols are followed. By adhering to the principles of hazard identification, proper segregation, secure containerization, and compliant labeling, researchers can ensure that this chemical is managed safely from the benchtop to its final disposal, upholding our commitment to laboratory safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
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A Senior Application Scientist's Guide to Handling N,N-Diphenylbenzamide
Navigating the complexities of novel chemical compounds requires a protocol grounded in rigorous safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling N,N-Diphenylbenzamide, ensuring both the integrity of your research and the safety of laboratory personnel. As your partner in scientific advancement, we are committed to providing value that extends beyond the product itself, building a foundation of trust through expert, field-proven insights.
Hazard Assessment: Understanding the Risks of this compound
Before any handling procedure, a thorough understanding of the compound's hazard profile is critical. This knowledge forms the basis for all safety protocols. This compound is a solid, typically a grey powder, which dictates a primary focus on preventing inhalation of dust and skin contact.[1][2] The primary documented hazards are skin sensitization and aquatic toxicity.[3]
GHS Hazard Profile Summary
| Hazard Class | Category | Hazard Statement | Source |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [3] |
The potential for skin sensitization is a significant concern.[3][4] This means that repeated or prolonged contact can lead to an allergic reaction, such as a rash, making consistent use of proper hand and body protection non-negotiable.[4] Its classification as an environmental hazard necessitates meticulous containment and disposal procedures to prevent its release into drains or waterways.[1][4][5]
Core Protective Measures: Your First Line of Defense
A multi-layered approach to safety, starting with engineering controls and supplemented by robust Personal Protective Equipment (PPE), is essential.
Engineering Controls: Containing the Hazard at the Source
The most effective way to manage exposure to powdered chemicals is to control them at the source.
-
Fume Hood: All weighing and handling of this compound powder should be performed within a properly functioning chemical fume hood or an equivalent ventilated enclosure.[1][5][6] This is the primary engineering control to minimize the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the function of local exhaust systems like fume hoods.[2][7]
Personal Protective Equipment (PPE): The Essential Barrier
When direct handling is required, PPE provides the critical barrier between you and the chemical. The following PPE is mandatory for all procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Powder | Chemical safety goggles (ANSI Z87.1 / EN166 compliant) | Nitrile gloves (EN 374 compliant), inspect before use | Fully-buttoned lab coat | Required if not in a fume hood or if dust is generated. NIOSH-approved N95 (or better) particulate respirator.[1][8][9] |
| Preparing Solutions | Chemical safety goggles (ANSI Z87.1 / EN166 compliant) | Nitrile gloves (EN 374 compliant) | Fully-buttoned lab coat | Generally not required if performed in a fume hood. |
| Cleaning Spills | Chemical safety goggles (ANSI Z87.1 / EN166 compliant) | Heavy-duty nitrile gloves (EN 374 compliant) | Fully-buttoned lab coat | NIOSH-approved N95 (or better) particulate respirator.[1][8][9] |
-
Eye Protection : Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against accidental splashes or airborne dust.[2][4][10]
-
Hand Protection : Due to the risk of skin sensitization, protective gloves are mandatory.[1][2][5] Nitrile gloves are a suitable choice. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[5]
-
Body Protection : A lab coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.[1][2][4]
-
Respiratory Protection : A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient or during spill cleanup when dust concentrations may be high.[1][10]
Procedural Workflow: Safe Handling from Receipt to Disposal
This step-by-step workflow ensures that safety is integrated into every stage of the handling process.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
